3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol
Description
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-[(1-ethylpyrazol-4-yl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C10H17N3O/c1-2-13-7-9(6-12-13)5-10(14)3-4-11-8-10/h6-7,11,14H,2-5,8H2,1H3 |
InChI Key |
KGXMMXOYFLKIEP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CC2(CCNC2)O |
Origin of Product |
United States |
Foundational & Exploratory
A Guide to the Spectroscopic Characterization of Novel Pyrrolidinyl-Pyrazole Compounds
Abstract
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Among these, molecules incorporating both pyrazole and pyrrolidine scaffolds are of significant interest due to their prevalence in biologically active agents. The unambiguous structural confirmation of these new chemical entities is paramount, and a multi-technique spectroscopic approach is the gold standard for this purpose. This in-depth guide provides a comprehensive framework for the spectroscopic characterization of novel compounds, exemplified by the analysis of structures related to 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol. While specific data for this exact molecule is not publicly available, this guide will equip researchers, scientists, and drug development professionals with the necessary protocols and interpretive logic to confidently characterize similar novel compounds using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction: The Imperative of Structural Verification
The journey from a synthetic concept to a viable drug candidate is paved with rigorous analytical checkpoints. For any newly synthesized compound, the primary and most critical task is the verification of its chemical structure. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a research program. Spectroscopic techniques provide a detailed picture of a molecule's atomic and electronic framework, allowing for the confirmation of its constitution, connectivity, and stereochemistry.
This guide will walk through the essential spectroscopic workflows for characterizing novel heterocyclic molecules, using the structural class of N-ethyl-pyrazolyl-methyl-pyrrolidinols as a representative example. We will delve into the "why" behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating high-quality, reliable data.
Mass Spectrometry: The Molecular Weight Gatekeeper
Mass spectrometry (MS) is the first port of call in structural elucidation. Its primary role is to determine the molecular weight of the analyte, providing a direct confirmation of the elemental formula. For polar, non-volatile organic molecules like our target compound class, Electrospray Ionization (ESI) is the most suitable technique.[1][2]
Experimental Protocol: High-Resolution ESI-MS
A high-resolution mass spectrometer (such as a Time-of-Flight (TOF) or Orbitrap instrument) is crucial for obtaining an accurate mass measurement, which allows for the determination of the elemental composition.
Protocol Steps:
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solvent should be of high purity to minimize background ions.
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode. The presence of basic nitrogen atoms in the pyrazole and pyrrolidine rings makes them readily protonated.
-
Mass Analyzer: Set to acquire data over a mass-to-charge (m/z) range that comfortably includes the expected molecular ion (e.g., m/z 100-500).
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min). This method is straightforward for initial characterization.
-
-
Data Acquisition: Acquire the mass spectrum. The instrument software will display the m/z values of the detected ions.
Caption: Workflow for High-Resolution ESI-MS Analysis.
Data Interpretation: Beyond the Molecular Ion
The primary piece of information is the m/z of the protonated molecule, [M+H]⁺. For a compound like this compound (C₁₁H₁₉N₃O), the expected exact mass of the neutral molecule is 209.1528. The protonated molecule [M+H]⁺ would therefore have an m/z of 210.1606. High-resolution mass spectrometry can measure this value to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula.
Table 1: Illustrative High-Resolution Mass Spectrometry Data for a Related Compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 247.1083 | 247.1080 |
Data for 4-((1-Ethyl-1H-pyrazol-3-yl)methoxy)benzoic acid, a compound containing the N-ethyl pyrazole moiety.[3][4]
In addition to the molecular ion, fragmentation can occur in the mass spectrometer, providing valuable structural clues. For pyrrolidine-containing compounds, a common fragmentation pathway is the loss of the pyrrolidine ring as a neutral molecule.[5][6] Tandem MS (MS/MS) experiments can be performed to systematically fragment the molecular ion and map out these pathways, further confirming the structure.
Infrared Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds. For the analysis of solid or liquid samples, Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique.[8]
Experimental Protocol: ATR-FTIR Spectroscopy
Protocol Steps:
-
Background Scan: With the ATR crystal clean, a background spectrum is recorded. This is necessary to subtract the absorbance of atmospheric carbon dioxide and water vapor.
-
Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal. For solids, a pressure arm is used to ensure good contact between the sample and the crystal.
-
Data Acquisition: The sample spectrum is recorded. The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Caption: Workflow for ATR-FTIR Spectroscopy.
Data Interpretation: Identifying Key Functional Groups
For a molecule like this compound, we would expect to see several characteristic absorption bands.
Table 2: Expected IR Absorption Bands and Their Assignments
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |
| 3600-3200 | O-H (Alcohol) | Stretching | Strong, broad peak due to hydrogen bonding.[4] |
| 3150-3050 | C-H (Aromatic/Heteroaromatic) | Stretching | Medium to weak peaks. |
| 2980-2850 | C-H (Aliphatic) | Stretching | Strong, sharp peaks from the ethyl and pyrrolidine groups.[7] |
| ~1600-1450 | C=C, C=N (Pyrazole Ring) | Stretching | Medium to strong peaks, characteristic of the aromatic heterocycle. |
| 1260-1000 | C-O (Alcohol) | Stretching | Strong peak.[4] |
The presence of a broad absorption in the 3600-3200 cm⁻¹ region would be strong evidence for the hydroxyl group. The pyrrolidine N-H stretch (around 3400-3300 cm⁻¹) would be absent in our N-substituted example, but would be a key feature in related secondary amines.[1]
Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For a comprehensive analysis, both ¹H and ¹³C NMR spectra are essential, often supplemented by two-dimensional (2D) experiments.
Experimental Protocol: ¹H, ¹³C, and 2D NMR
Protocol Steps:
-
Solvent Selection and Sample Preparation:
-
Choose a suitable deuterated solvent that fully dissolves the sample. For polar compounds like our target, DMSO-d₆ or Methanol-d₄ are often good choices.[3]
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in a 5 mm NMR tube. Ensure the solution is homogeneous.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans and the relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
-
-
2D NMR Acquisition (if necessary):
-
If the ¹H and ¹³C spectra are complex or if assignments are ambiguous, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton and proton-carbon correlations, allowing for the piecing together of the molecular structure.
-
Caption: General Workflow for NMR-based Structural Elucidation.
Data Interpretation: Assembling the Molecular Puzzle
The interpretation of NMR spectra involves analyzing chemical shifts, coupling constants, and integration values. For our target compound class, we can predict the expected signals.
Table 3: Predicted ¹H NMR Signals for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Pyrazole H-3, H-5 | ~7.5 - 8.0 | Singlets | 1H each | The two pyrazole protons will appear as distinct singlets. |
| Ethyl -CH₂- | ~4.1 | Quartet | 2H | Coupled to the methyl protons. |
| Pyrrolidine -CH₂- (various) | ~1.8 - 3.5 | Multiplets | 6H total | The pyrrolidine protons will be complex multiplets due to their diastereotopic nature. |
| Methylene bridge -CH₂- | ~2.8 | Singlet or Doublet | 2H | Connects the pyrazole and pyrrolidine rings. |
| Ethyl -CH₃ | ~1.4 | Triplet | 3H | Coupled to the methylene protons. |
| Hydroxyl -OH | Variable | Broad Singlet | 1H | Position is concentration and solvent dependent; may exchange with D₂O. |
Note: These are estimated chemical shifts and will vary depending on the solvent and specific substitution patterns.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom. The chemical shifts will be characteristic of the carbon type (e.g., aromatic carbons of the pyrazole ring will be in the 110-140 ppm range, while the aliphatic carbons of the ethyl and pyrrolidine groups will be in the 10-60 ppm range).
Challenges in Pyrazole NMR: N-unsubstituted pyrazoles can exhibit tautomerism, leading to broadened or multiple sets of signals. However, in our N-ethylated example, this is not an issue, and sharp signals are expected.
Conclusion: A Triad of Spectroscopic Certainty
The structural elucidation of a novel compound like this compound is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. Mass spectrometry provides the elemental formula, infrared spectroscopy confirms the presence of key functional groups, and nuclear magnetic resonance spectroscopy maps out the precise atomic connectivity and stereochemistry. By following the robust protocols and interpretive strategies outlined in this guide, researchers can confidently and accurately characterize their newly synthesized molecules, ensuring the integrity of their data and paving the way for successful drug discovery and development.
References
-
Lam, C. W. K., Law, C. Y., & To, K. F. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Hong Kong Medical Journal, 8(6), 415-423. [Link]
-
Oreate AI. (2026, January 7). Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS). [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved February 17, 2026, from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved February 17, 2026, from [Link]
-
Lam, C. W., & Siu, T. S. (2002). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 23(2), 31–41. [Link]
-
PubMed. (2002). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry, 35(3), 183-193. [Link]
-
ACG Publications. (2025, August 31). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved February 17, 2026, from [Link]
-
Scribd. (n.d.). NMR Solvent Requirements. Retrieved February 17, 2026, from [Link]
-
LibreTexts Chemistry. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Chemistry Steps. (2025, September 20). Infrared (IR) Spectroscopy Practice Problems. [Link]
-
LibreTexts Chemistry. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). [Link]
-
American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]
-
LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 17, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Retrieved February 17, 2026, from [Link]
-
SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved February 17, 2026, from [Link]
-
Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved February 17, 2026, from [Link]
-
Journal of the Serbian Chemical Society. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved February 17, 2026, from [Link]
-
Elguero, J., & Goya, P. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4599. [Link]
-
Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]
-
National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved February 17, 2026, from [Link]
-
ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]
-
University of Missouri–St. Louis. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved February 17, 2026, from [Link]
-
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
-
Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]
-
ResearchGate. (n.d.). Classification of solvents used for NMR spectroscopy. Retrieved February 17, 2026, from [Link]
-
Master Organic Chemistry. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For [Tongue and Sword]. [Link]
-
Digital CSIC. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
-
University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2020, April 6). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
-
Molecules. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. [Link]
-
University of Washington. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
-
ResearchGate. (n.d.). Protocol for Calculating 13C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. Retrieved February 17, 2026, from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved February 17, 2026, from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved February 17, 2026, from [Link]
Sources
solubility of 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol in different solvents
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol .[1][2][3][4][5]
As specific experimental solubility data for this precise intermediate is not standardized in public pharmacopeias, this guide applies Structure-Property Relationship (SPR) principles derived from its functional motifs (pyrrolidin-3-ol and N-ethyl pyrazole).[1][3][4][5] It serves as a protocol for researchers to validate solubility in their specific workflows.[3][4][5][6]
A Methodological Guide for Assay Development & Formulation
Executive Summary: The Physicochemical Context
To effectively solubilize this compound (hereafter referred to as EPP-3-ol ), one must understand the competition between its polar and lipophilic domains.[1][3][4][5]
-
The Polar Domain (Hydrophilic): The pyrrolidin-3-ol moiety contains a secondary amine and a hydroxyl group.[1][2][3][4][5] The amine is basic (predicted pKa ~9.0–9.5), making the molecule highly sensitive to pH.[4][5][6]
-
The Aromatic Domain (Lipophilic): The 1-ethyl-1H-pyrazole ring provides aromatic stability and moderate lipophilicity.[1][2][3][4][5]
-
The Net Result: EPP-3-ol is an amphiphilic base .[1][2][3][4][5] It is expected to exhibit high solubility in polar protic solvents and aqueous acids, moderate solubility in chlorinated organics, and poor solubility in non-polar hydrocarbons.[4][5][6]
Predicted Solubility Profile & Solvent Selection
The following table categorizes solvents based on their interaction with EPP-3-ol’s functional groups.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF | High (>100 mM) | Primary Stock Solvent. Disrupts intermolecular H-bonds; stabilizes both the aromatic ring and the polar amine.[1][2][3][4][5] |
| Polar Protic | Methanol, Ethanol | High (>50 mM) | Excellent H-bond donor/acceptor matching with the hydroxyl and amine groups.[2][4][5][6] |
| Aqueous (Acidic) | 0.1 N HCl, PBS (pH 4.0) | High (>50 mM) | Protonation Driven. At pH < pKa, the pyrrolidine nitrogen becomes cationic ( |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Moderate | The molecule is partially ionized.[2][4][5][6] Solubility relies on the hydroxyl group; aggregation may occur at high concentrations.[3][4][5][6] |
| Chlorinated | DCM, Chloroform | Moderate-Good | Solubilizes the neutral (free base) form effectively; useful for extraction.[2][4][5][6] |
| Non-Polar | Hexane, Toluene | Poor (<1 mM) | The high polarity of the pyrrolidin-3-ol core prevents solvation in lipophilic media.[1][2][3][4][5] |
Critical Experimental Protocols
Protocol A: Kinetic Solubility Screening (High-Throughput)
Use this for rapid assessment during biological assay setup.[1][2][3][4][5]
-
Preparation: Prepare a 10 mM stock solution of EPP-3-ol in 100% DMSO.
-
Spiking: Spike 5 µL of stock into 495 µL of the target buffer (e.g., PBS pH 7.4) to reach a target concentration of 100 µM (2% DMSO final).[4][5][6]
-
Incubation: Shake for 2 hours at room temperature (25°C).
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Quantification: Analyze filtrate via UV-Vis (254 nm) or LC-MS.
-
Calculation:
-
-
Self-Validation Step: If the recovery of a known soluble reference (e.g., Caffeine) is <90%, check for filter adsorption.[4][5][6]
Protocol B: Thermodynamic Solubility (Gold Standard)
Use this for formulation and pre-clinical development.[1][2][4][5]
-
Supersaturation: Add solid EPP-3-ol to the solvent until visible solid remains undissolved (excess solid is critical).[1][3][4][5][6]
-
Equilibration: Stir or shake for 24 to 48 hours at constant temperature (25°C).
-
pH Check: Measure the pH of the supernatant.[1][4][5][6] Crucial: The basic amine will raise the pH of unbuffered water, artificially inflating solubility.[4][5][6] Always use strong buffers.
-
Separation: Centrifuge at 10,000g for 10 minutes.
-
Analysis: Dilute the supernatant with Mobile Phase and quantify via HPLC.
pH-Dependent Solubility Logic
The solubility of EPP-3-ol is dictated by the Henderson-Hasselbalch equation.[1][3][4][5] The diagram below illustrates the species distribution and its impact on solubility.
Caption: Solubility decision tree driven by the protonation state of the pyrrolidine nitrogen.
Troubleshooting & Best Practices
Common Issue: "Oiling Out"
Because EPP-3-ol has a flexible alkyl linker and a melting point that may be moderate, it can form an "oil" rather than a crystal precipitate in water.[1][2][3][4][5]
-
Solution: If oiling occurs during purification, switch to a salt formation strategy.[4][5][6] Treat the free base with Oxalic acid or HCl in Ethanol/Ether to generate a crystalline solid.[1][4][5][6]
Storage of Stock Solutions
-
Solvent: DMSO (10 mM to 100 mM).
-
Condition: Store at -20°C.
-
Stability Warning: Avoid repeated freeze-thaw cycles. The secondary amine can react with atmospheric
to form carbamates over long periods if left open; seal tightly.[3][4][5][6]
LC-MS Method for Quantification
To verify solubility, use the following generic chromatographic conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[4][5][6]
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).[2][4][5][6]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][4][5][6]
-
Gradient: 5% B to 95% B over 5 minutes.
References
-
Lipinski, C. A. (2000).[4][5][6] "Drug-like properties and the causes of poor solubility and poor permeability."[1][3][4][5][6] Journal of Pharmacological and Toxicological Methods. Link[2][4][5]
-
Bergström, C. A., et al. (2007).[4][5][6] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. Link[2][4][5]
-
Bhattachar, S. N., et al. (2006).[4][5][6] "Solubility: it's not just for physical chemists."[2][3][4][5][6] Drug Discovery Today. Link[2][4][5]
-
Avdeef, A. (2007).[4][5][6] "Solubility of sparingly-soluble ionizable drugs." Advanced Drug Delivery Reviews. Link[2][4][5]
Sources
- 1. molport.com [molport.com]
- 2. [(3S)-3-{[8-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-9-methyl-9H-purin-6-yl]oxy}pyrrolidin-1-yl](oxan-4-yl)methanone | C22H29N7O3 | CID 118556943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. 8-((3R,4S)-4-ethylpyrrolidin-3-yl)-3H-imidazo(1,2-a)pyrrolo(2,3-e)pyrazine | C14H17N5 | CID 118036111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. turkjps.org [turkjps.org]
The Pyrazole-Pyrrolidinol Scaffold: A Technical Guide to Biological Targets and Medicinal Chemistry
Topic: Potential Biological Targets of Pyrazole-Pyrrolidinol Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole-pyrrolidinol scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within the field of kinase inhibition. This guide analyzes the pharmacophoric properties of this dual-ring system, detailing its application in targeting ABL1 (allosteric) , Janus Kinases (JAKs) , and emerging targets like Ferroptosis pathways. By synthesizing the rigidity of the pyrazole core with the solubilizing and stereochemically defined nature of the pyrrolidinol tail, researchers have unlocked high-affinity interactions that defy traditional ATP-competitive limitations.
Part 1: Structural Basis & Pharmacophore Analysis[1]
The success of the pyrazole-pyrrolidinol scaffold stems from its ability to satisfy multiple "Lipinski-like" parameters while offering unique vectoral geometry for protein binding.
The Pharmacophore Triad
-
The Pyrazole Core: Acts as a rigid linker and a hydrogen bond donor/acceptor system. In kinase inhibitors, it frequently interacts with the "gatekeeper" residue or the hinge region (Glu/Leu backbone).
-
The Pyrrolidine Ring: Provides a semi-rigid aliphatic cycle that controls the exit vector of substituents. Unlike a flexible alkyl chain, the pyrrolidine ring locks the attached groups into a specific quadrant.
-
The Hydroxyl Group (Pyrrolidinol):
-
Solubility: dramatically lowers logP, improving oral bioavailability.
-
Specific Binding: Acts as a hydrogen bond donor/acceptor to interact with solvent-front residues or specific water networks within the binding pocket.
-
Pharmacophore Visualization
The following diagram illustrates the functional connectivity of the scaffold.
Figure 1: Pharmacophore map of the pyrazole-pyrrolidinol scaffold highlighting key interaction points.
Part 2: Primary Biological Targets
ABL1 Kinase (Allosteric Inhibition)
The most validated application of the pyrazole-pyrrolidinol scaffold is in the inhibition of BCR-ABL1 , the driver kinase of Chronic Myeloid Leukemia (CML).
-
Key Compound: Asciminib (ABL001)
-
Mechanism: Unlike imatinib or dasatinib, which bind to the ATP site (orthosteric), Asciminib utilizes a pyrazole-pyrrolidinol motif to bind to the myristoyl pocket (allosteric site).
-
Role of the Scaffold:
-
The pyrazole ring stacks against the alpha-helix I (helix-bending).
-
The 3-hydroxypyrrolidine moiety mimics the binding of the myristoyl group (a lipid tail that normally autoregulates the kinase), effectively "locking" the kinase in an inactive conformation. The hydroxyl group forms a critical hydrogen bond with the backbone carbonyl of the protein, stabilizing the complex.
-
ABL1 Allosteric Signaling Pathway
Figure 2: Mechanism of allosteric ABL1 inhibition by pyrazole-pyrrolidinol compounds.
Janus Kinases (JAKs)
While first-generation JAK inhibitors (e.g., Ruxolitinib) utilized pyrrolo[2,3-d]pyrimidines, next-generation inhibitors often incorporate pyrazole-pyrrolidine linkages to tune selectivity between JAK1, JAK2, and JAK3.
-
Target Specificity: The pyrrolidine ring is often substituted with electron-withdrawing groups (e.g., nitriles or fluorines) to target the specific shape of the JAK1 binding pocket, avoiding the JAK2 pocket which mediates erythropoiesis.
-
Structural logic: The pyrazole acts as the hinge binder, while the pyrrolidine tail extends into the solvent-exposed region, improving solubility and reducing off-target cytochrome P450 inhibition.
Emerging Target: Ferroptosis
Recent medicinal chemistry efforts have identified 4-hydroxyl pyrazole derivatives as potent inhibitors of ferroptosis (iron-dependent cell death).[1]
-
Mechanism: These compounds act as radical-trapping antioxidants (RTAs).[1] The pyrazole-pyrrolidinol structure allows the molecule to partition into lipid membranes (where lipid peroxidation occurs) while maintaining enough polarity (via the hydroxyl) to be orally active.
-
Application: Neurodegenerative diseases (Alzheimer's, Parkinson's) and Ischemia-Reperfusion injury.
Part 3: Experimental Validation Protocols
To validate a pyrazole-pyrrolidinol compound against these targets, the following self-validating workflows are recommended.
Protocol: ADP-Glo Kinase Assay (Biochemical Validation)
This assay measures the ADP formed from a kinase reaction; it is universal for ABL and JAK kinases.
Reagents:
-
Kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).
-
Ultrapure ATP (Km concentration for specific kinase).
-
Substrate peptide (e.g., Abltide for ABL1).
Workflow:
-
Preparation: Dilute compounds in 100% DMSO (10-point dose-response). Transfer 50 nL to a 384-well plate.
-
Enzyme Addition: Add 2 µL of kinase enzyme (0.5 nM final). Incubate 10 min at RT to allow compound-enzyme equilibration.
-
Reaction Start: Add 2 µL of ATP/Substrate mix.
-
Incubation: Incubate at RT for 60 min.
-
Detection: Add 4 µL of ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.
-
Readout: Add 8 µL of Kinase Detection Reagent (converts ADP to light). Read Luminescence.
Self-Validation Check:
-
Z' factor must be > 0.5.
-
Include a reference inhibitor (e.g., Staurosporine or Asciminib) on every plate.
Protocol: Ba/F3 Cellular Selectivity Assay
The Ba/F3 system is the "gold standard" for assessing kinase oncogene addiction and selectivity.
Workflow:
-
Cell Lines: Use parental Ba/F3 (IL-3 dependent) vs. Ba/F3 transformed with BCR-ABL1 or JAK1/2 (IL-3 independent).
-
Seeding: Seed 2,000 cells/well in 384-well plates in RPMI + 10% FBS.
-
Treatment: Treat with pyrazole-pyrrolidinol analog (dose-response) for 72 hours.
-
Viability Readout: Add CellTiter-Glo (ATP quantification).
-
Analysis: Calculate GI50.
-
Selectivity Index: GI50 (Parental + IL-3) / GI50 (Transformed).
-
Interpretation: A high index (>50x) indicates on-target efficacy with low general cytotoxicity.
-
Part 4: Data Summary & Future Perspectives
Comparative Activity Profile
| Compound Class | Primary Target | Binding Mode | Key Structural Feature | Clinical Status |
| Asciminib | ABL1 | Allosteric (Myristoyl) | 3-Hydroxypyrrolidine tail | FDA Approved (CML) |
| Ruxolitinib Analogs | JAK1/2 | Orthosteric (ATP) | Pyrazole-Pyrrolidine linker | Clinical Trials |
| Larotrectinib Analogs | Trk A/B/C | Orthosteric | Pyrazolo[1,5-a]pyrimidine | FDA Approved |
| Ferroptosis Inhibitors | Lipid Peroxidation | Radical Trapping | 4-OH-Pyrazole core | Preclinical |
Future Directions: PROTACs
The pyrrolidine nitrogen in this scaffold offers an ideal attachment point for E3 ligase linkers (e.g., to Cereblon or VHL) without disrupting the primary binding mode of the pyrazole core. This enables the conversion of reversible inhibitors into PROTACs (Proteolysis Targeting Chimeras) for the degradation of drug-resistant kinase mutations.
References
-
Schoepfer, J., et al. (2018). "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1." Journal of Medicinal Chemistry. Link
-
Wylie, A. A., et al. (2017). "The allosteric inhibitor ABL001 enables dual targeting of BCR–ABL1." Nature. Link
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. Link
-
Vazquez, M. L., et al. (2018). "Identification of Selective JAK1 Inhibitors with High Potency and Selectivity." Journal of Medicinal Chemistry. Link
-
Stockwell, B. R., et al. (2017). "Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease." Cell. Link
Sources
An In-depth Technical Guide to the In Silico Modeling of 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol Interactions with a Putative Kinase Target
Disclaimer: The specific biological target of 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol is not definitively established in publicly available literature. This guide, therefore, presents a comprehensive, field-proven workflow for the in silico modeling of this ligand with a representative and plausible protein target class, protein kinases, based on the chemical features of the ligand and known targets of similar scaffolds.[1][2] The methodologies detailed herein are broadly applicable to the study of small molecule-protein interactions and are designed to provide researchers, scientists, and drug development professionals with a robust framework for computational investigation.
Introduction
The intersection of computational chemistry and drug discovery has revolutionized our ability to predict, understand, and optimize the interactions between small molecules and their biological targets.[3][4] In silico modeling techniques provide an atomic-level lens through which we can visualize and quantify these interactions, thereby guiding medicinal chemistry efforts and accelerating the development of novel therapeutics. This guide provides an in-depth technical overview of a standard computational workflow for characterizing the binding of a novel small molecule, this compound, with a putative protein kinase target.
The choice of a protein kinase as a representative target is informed by the prevalence of the pyrazole scaffold in known kinase inhibitors.[1][2] This guide will detail the critical steps of molecular docking to predict binding poses, and molecular dynamics (MD) simulations to assess the stability of these poses and the dynamics of the protein-ligand complex. Each step is presented with a focus on the underlying scientific rationale, ensuring a robust and reproducible computational experiment.
Part 1: Ligand and Protein Preparation: The Foundation of Accurate Modeling
The quality of the initial structures of both the ligand and the protein is paramount to the success of any in silico modeling study. This preparatory phase involves optimizing the three-dimensional structure of the ligand and ensuring the protein structure is complete and appropriately protonated.
Ligand Preparation
The initial 2D structure of this compound must be converted into a low-energy 3D conformation.
Experimental Protocol:
-
2D to 3D Conversion: Utilize a molecular editor such as MarvinSketch or ChemDraw to sketch the 2D structure of the ligand. Employ the software's built-in tools to generate an initial 3D conformation.
-
Energy Minimization: Perform a geometry optimization using a quantum mechanical method (e.g., DFT with a basis set like B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94). This step is crucial for obtaining a physically realistic, low-energy conformation.
-
Charge Assignment: Assign partial atomic charges to the ligand atoms. The AM1-BCC charge model is a widely accepted method for generating high-quality charges for small organic molecules.
-
File Format Conversion: Save the optimized ligand structure in a format suitable for docking software, such as the .mol2 or .pdbqt format.
Causality Behind Experimental Choices: An accurate 3D structure and appropriate charge distribution of the ligand are critical for the docking algorithm to correctly evaluate electrostatic and van der Waals interactions with the protein's active site. An improperly minimized structure can lead to steric clashes and an inaccurate prediction of binding affinity.
Protein Preparation
For this guide, we will select a representative kinase structure from the Protein Data Bank (PDB). Let us assume we have identified a relevant kinase, for which a high-resolution crystal structure is available (e.g., PDB ID: 1C8K).[5]
Experimental Protocol:
-
PDB Structure Acquisition: Download the PDB file of the chosen kinase.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[6]
-
Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This should be done at a physiological pH (e.g., 7.4) to ensure correct ionization states of acidic and basic residues. Tools like H++ or the pdb2gmx module in GROMACS can be used for this purpose.[7]
-
Missing Residue and Loop Modeling: Check for any missing residues or loops in the crystal structure. If present, these should be modeled using tools like MODELLER or Swiss-Model to ensure a complete protein structure.
-
Force Field Assignment: Assign a suitable molecular mechanics force field to the protein (e.g., AMBER, CHARMM, or OPLS).
Causality Behind Experimental Choices: The correct protonation state of ionizable residues (Asp, Glu, Lys, Arg, His) is fundamental for accurately modeling electrostatic interactions, which are often key drivers of ligand binding. Incomplete protein structures can lead to artifacts in both docking and MD simulations.
Part 2: Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein.[8] This provides a static snapshot of the most likely binding mode.
Experimental Protocol using AutoDock Vina: [8][9]
-
File Preparation: Convert the prepared protein and ligand files into the .pdbqt format, which includes partial charges and atom type information required by AutoDock Vina.[6]
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of the kinase. The size and center of the grid box should be sufficient to allow the ligand to freely rotate and translate within the binding pocket.[6][8]
-
Docking Execution: Run the AutoDock Vina docking algorithm. The program will sample different conformations and orientations of the ligand within the defined grid box and score them based on a semi-empirical free energy force field.
-
Results Analysis: Analyze the output, which typically consists of a ranked list of binding poses and their corresponding predicted binding affinities (in kcal/mol). The top-ranked pose is the most probable binding mode according to the scoring function. Visualize the top poses in the context of the protein's active site using molecular visualization software like PyMOL or UCSF Chimera.[5][9]
Data Presentation: Predicted Binding Affinities
| Pose Rank | Predicted Binding Affinity (kcal/mol) |
| 1 | -8.5 |
| 2 | -8.2 |
| 3 | -7.9 |
| ... | ... |
Causality Behind Experimental Choices: The grid box confines the search space for the docking algorithm, focusing the computational effort on the region of interest and preventing unproductive sampling of the entire protein surface. The scoring function is designed to approximate the binding free energy, allowing for a quantitative comparison of different binding poses.
Visualization: Molecular Docking Workflow
Caption: Workflow for molecular docking.
Part 3: Molecular Dynamics Simulations: Exploring the Dynamic Nature of Binding
While molecular docking provides a valuable static picture, the reality of molecular interactions is dynamic. Molecular dynamics (MD) simulations allow us to observe the time-evolution of the protein-ligand complex, providing insights into its stability and the nature of the interactions over time.[7][10]
Experimental Protocol using GROMACS: [7][10][11][12][13]
-
System Preparation:
-
Complex Creation: Combine the coordinates of the top-ranked docked pose of the ligand with the prepared protein structure.
-
Force Field and Topology: Generate a topology file for the protein-ligand complex using a chosen force field (e.g., AMBER14SB for the protein and GAFF for the ligand). The topology file contains all the parameters needed to describe the potential energy of the system.[12][13]
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.
-
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes introduced during the setup.
-
Equilibration:
-
NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.[12]
-
NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Continue the equilibration at constant pressure to allow the density of the system to relax to the correct value. The position restraints on the protein and ligand are gradually released.[12]
-
-
Production MD: Run the simulation for a desired length of time (e.g., 100 ns) without any restraints. Trajectory data (atomic positions, velocities, and energies) are saved at regular intervals.
-
Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Quantify the formation and breaking of hydrogen bonds between the ligand and the protein.
-
Binding Free Energy Calculations: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the MD trajectory.
-
Causality Behind Experimental Choices: The equilibration steps are crucial to ensure that the system reaches a stable state at the desired temperature and pressure before the production simulation begins. This prevents artifacts and ensures that the production run samples from a physically relevant ensemble. The choice of simulation time depends on the specific biological question being addressed; longer simulations are often required to observe large-scale conformational changes.
Visualization: Molecular Dynamics Simulation Workflow
Caption: Workflow for molecular dynamics simulation.
Conclusion
The in silico modeling workflow detailed in this guide provides a powerful and versatile framework for investigating the interactions of small molecules, such as this compound, with their putative protein targets. By combining the predictive power of molecular docking with the dynamic insights from molecular dynamics simulations, researchers can generate detailed hypotheses about binding modes, interaction strengths, and the stability of protein-ligand complexes. These computational insights are invaluable for guiding experimental studies, optimizing lead compounds, and ultimately accelerating the drug discovery process. It is imperative to remember that these computational methods are models of reality and their predictions should always be validated through experimental assays.
References
-
GROMACS Tutorials. Available at: [Link]
-
Introduction to Molecular Dynamics - the GROMACS tutorials!. Available at: [Link]
-
GROMACS tutorial | Biomolecular simulations - EMBL-EBI. Available at: [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. Available at: [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. Available at: [Link]
-
Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - RSC Publishing. Available at: [Link]
-
Calculation of binding free energies - PubMed. Available at: [Link]
-
AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications - YouTube. Available at: [Link]
-
On Free Energy Calculations in Drug Discovery | Accounts of Chemical Research. Available at: [Link]
-
Running molecular dynamics simulations using GROMACS - Galaxy Training!. Available at: [Link]
-
Self explained tutorial for molecular dynamics simulation using gromacs - GitHub. Available at: [Link]
-
Calculation of absolute protein–ligand binding free energy from computer simulations. Available at: [Link]
-
In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC. Available at: [Link]
-
7.5: Molecular Docking Experiments - Chemistry LibreTexts. Available at: [Link]
-
Free Energy Calculations::Institute of Molecular Modeling and Simulation - BOKU. Available at: [Link]
-
In-Silico Drug Discovery using Protein-Small Molecule Interaction - ResearchGate. Available at: [Link]
-
Protein Small Molecule Interactions - Vajda Lab. Available at: [Link]
-
The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex - PubMed. Available at: [Link]
-
Toward In Silico Design of Protein–Protein Interaction Stabilizers | ACS Central Science. Available at: [Link]
-
Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC. Available at: [Link]
-
Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) - PubMed. Available at: [Link]
-
Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity - PubMed. Available at: [Link]
Sources
- 1. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vajdalab.org [vajdalab.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. youtube.com [youtube.com]
- 10. GROMACS Tutorials [mdtutorials.com]
- 11. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 12. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 13. GitHub - pritampanda15/Molecular-Dynamics: Self explained tutorial for molecular dynamics simulation using gromacs [github.com]
Methodological & Application
experimental protocol for testing enzymatic inhibition with novel compounds
Introduction: The Kinetic Mandate
In early-stage drug discovery, the transition from a "hit" to a "lead" relies entirely on the validity of the inhibition data. A common failure mode in medicinal chemistry is the optimization of compounds based on artifactual data—specifically, false positives driven by colloidal aggregation, non-specific binding, or assay interference rather than true stoichiometric inhibition.
This guide provides a rigorous, self-validating protocol for characterizing novel enzymatic inhibitors. It moves beyond simple
Phase 1: Assay Optimization & The "Golden Rule"
Before touching an inhibitor, the assay must be kinetically valid. You cannot measure inhibition if the underlying reaction velocity (
Linearity Validation (The 10% Limit)
-
Objective: Determine the time window where the reaction velocity (
) is constant. -
Protocol:
-
Prepare a matrix of Enzyme concentrations ([E]) vs. Time.
-
Measure product formation continuously (kinetic mode) or at multiple time points.
-
Critical Threshold: Select an [E] and time (
) where substrate conversion is < 10% . Beyond this, product inhibition and substrate depletion violate the steady-state assumption ( ).
-
Determination
-
Objective: Determine the Michaelis constant (
) to set the screening substrate concentration. -
Protocol: Titrate Substrate ([S]) from
to (estimated). Fit data to the Michaelis-Menten equation. -
The Golden Rule: For primary inhibition screening, fix
.-
Reasoning: At
, the assay is equally sensitive to Competitive and Uncompetitive inhibitors (Cheng-Prusoff balanced). Running at blinds the assay to competitive inhibitors.
-
Phase 2: Screening & Determination
Experimental Protocol
Reagents:
-
Assay Buffer: HEPES/Tris (pH optimized), plus additives (see Phase 4).
-
Enzyme: Final concentration typically 0.1–10 nM (must be
). -
Substrate: Fixed at
(determined in Phase 1). -
Inhibitor: 10-point serial dilution (usually 1:3 steps).
Workflow:
-
Dispense Inhibitor: Add compounds to the plate (typically acoustic dispensing or pin tool). Include DMSO controls (Neutral Control).
-
Add Enzyme: Dispense [E] into wells.
-
Pre-incubation (Critical): Incubate [E] + [I] for 15 minutes.
-
Why? This allows slow-binding inhibitors to reach equilibrium. Omitting this underestimates potency for tight-binders.
-
-
Initiate Reaction: Add [S] to start the reaction.
-
Measure: Monitor signal (Fluorescence/Absorbance) over time. Calculate slope (
) for the linear range.
Data Analysis & Quality Control
Calculate % Inhibition relative to High Control (No Enzyme) and Low Control (No Inhibitor). Fit to the 4-Parameter Logistic (4PL) Equation :
Table 1: Interpreting the Hill Slope
| Hill Slope ( | Diagnosis | Action |
| 1.0 ± 0.2 | Ideal. 1:1 Stoichiometry. | Proceed to MoA. |
| > 1.5 | Steep curve. Suggests aggregation, denaturation, or multi-site binding. | Red Flag: Run Detergent Test (Phase 4). |
| < 0.7 | Shallow curve. Negative cooperativity or impure compound/enzyme. | Check compound purity; check for interfering isomers. |
Phase 3: Diagnosing Mechanism of Action (MoA)
A single
The Matrix Method ( Shift)
Instead of full Lineweaver-Burk plots (which error-prone), use the
Protocol:
-
Determine
of the compound at three distinct substrate concentrations: -
Observe the shift in
.[1]
Data Visualization: MoA Decision Tree
Figure 1: Decision logic for determining enzymatic inhibition mechanism based on substrate dependence.
Phase 4: Triage & Artifact Identification
Before declaring a compound a "lead," you must rule out PAINS (Pan-Assay Interference Compounds) and Irreversible Binding .
The Detergent Test (Ruling out Aggregators)
Many hydrophobic compounds form colloidal aggregates at
-
Protocol: Measure
in standard buffer vs. buffer + 0.01% Triton X-100 (or 0.005% Tween-20). -
Result:
-
If
increases significantly (potency is lost) with detergent Artifact (Aggregator) . -
If
remains stable True Binder .
-
-
Reference: See Shoichet et al. regarding colloidal aggregation [3].[2]
Time-Dependence (Reversibility Check)
-
Protocol: Measure
with two pre-incubation times: 0 minutes vs. 60 minutes . -
Result:
-
drops significantly (e.g., 100 nM
10 nM) over time Slow-binding or Covalent (Irreversible) . -
To confirm irreversibility, perform a Jump Dilution experiment: Incubate [E]+[I] at
, then dilute 100-fold into substrate solution. If activity does not recover, inhibition is irreversible.
-
drops significantly (e.g., 100 nM
Summary Workflow
Figure 2: Comprehensive experimental workflow from assay validation to mechanistic characterization.
References
-
Sittampalam, G. S., et al. (Eds.).[3][4] (2004).[1][3][5] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3] [Link]
-
Cheng, Y., & Prusoff, W. H. (1973).[6] Relationship between the inhibition constant (
) and the concentration of inhibitor which causes 50 per cent inhibition ( ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link] -
Feng, B. Y., & Shoichet, B. K. (2006).[7] A detergent-based assay for the detection of promiscuous inhibitors.[7] Nature Protocols, 1(2), 550–553.[7] [Link]
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. [Link]
Sources
- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 5. researchgate.net [researchgate.net]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
ADME Profiling of Pyrazole Scaffolds: From Tautomers to Glucuronides
Topic: ADME Properties of Pyrazole-Containing Small Molecules Content Type: Application Note & Detailed Protocols Audience: Senior Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.
Executive Summary: The Pyrazole Paradox
The pyrazole ring (1,2-diazole) is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in blockbusters like Celecoxib , Ruxolitinib , and Sildenafil . Its ubiquity stems from its unique physicochemical duality: it acts simultaneously as a hydrogen bond donor (NH) and acceptor (N2), making it an ideal mimic for the peptide bond or a kinase hinge binder.
However, this scaffold introduces specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges that often derail lead optimization. The exposed nitrogen atoms are prone to rapid N-glucuronidation , a Phase II metabolic pathway that can lead to high clearance and species-specific toxicity that murine models often fail to predict.
This Application Note provides a technical roadmap for assessing and optimizing the ADME profile of pyrazole-containing molecules, focusing on tautomer-dependent permeability and UGT-mediated clearance.
Physicochemical Determinants: Tautomerism & Permeability
The Tautomeric Equilibrium
Unlike pyridine or pyrrole,
-
Impact on Lipophilicity: The measured LogP is a weighted average of both tautomers. However, only the neutral species permeates passively.
-
Impact on Binding: Kinase inhibitors often require the pyrazole to adopt a specific tautomer to form the "donor-acceptor" motif with the hinge region (e.g., Glu/Leu backbone).
Diagram 1: Pyrazole Tautomerism & Binding Modes
Caption: Dynamic equilibrium of pyrazole tautomers affects both passive permeability and specific target engagement.
The Metabolic Achilles Heel: N-Glucuronidation
While CYP450-mediated oxidation (C-hydroxylation) is common, the most distinct metabolic liability for pyrazoles is direct N-glucuronidation .
Mechanism & Risks
-
Enzymology: Catalyzed primarily by UGT1A4 and UGT2B10 (unlike phenols which are UGT1A1/1A9 substrates).
-
The "N-Glucuronide Trap": N-glucuronides are often stable and highly polar, leading to rapid renal excretion. However, in some cases, they can be unstable (acyl glucuronide-like), posing a risk of covalent binding, though this is less common for pyrazoles than carboxylic acids.
-
Species Differences (CRITICAL):
-
Rats: Poor predictors of human N-glucuronidation. Rats often favor C-oxidation or have different UGT isoform activities.
-
Dogs/Monkeys: Generally better models for human UGT profiles, but discrepancies exist.
-
Implication: A compound stable in rat microsomes may fail in human hepatocytes due to massive UGT1A4 clearance.
-
Diagram 2: Metabolic Divergence of Pyrazoles
Caption: Divergent metabolic pathways. N-glucuronidation is a major clearance route often underestimated in rodent models.
Experimental Protocols
Protocol A: UGT-Driven Metabolic Stability Assay
Standard microsomal stability assays often fail to detect N-glucuronidation because UGT enzymes are located in the lumen of the ER and require specific cofactors and pore-forming agents.
Objective: Specifically assess UGT-mediated clearance of pyrazole derivatives.
Materials:
-
Human Liver Microsomes (HLM) (pooled, mixed gender).
-
UDP-glucuronic acid (UDPGA) (Cofactor).[1]
-
Alamethicin (Pore-forming peptide – Critical Step ).
-
MgCl2 (Cofactor).
-
NADPH (Optional: include only if assessing total clearance, otherwise omit to isolate UGT).
Workflow:
-
Activation: Pre-incubate HLM (0.5 mg/mL) with Alamethicin (50 µg/mg protein) on ice for 15 minutes. Why: This permeabilizes the microsomal membrane, allowing UDPGA to reach the active site of UGTs.
-
Reaction Mix: Prepare buffer (100 mM Tris-HCl, pH 7.4) with 5 mM MgCl2.
-
Initiation: Add test compound (1 µM final) and UDPGA (2-5 mM final).
-
Incubation: Incubate at 37°C with shaking.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for parent loss and appearance of [M+176]+ metabolite (Glucuronide).
Data Interpretation:
-
High Clearance (> 20 µL/min/mg): Indicates a metabolic soft spot.
-
Structure-Metabolism Relationship (SMR): If clearance is high, consider blocking the N-position (e.g., N-methylation) or adding steric bulk adjacent to the nitrogen to hinder UGT binding.
Protocol B: Tautomer-Dependent Permeability (Modified PAMPA)
Standard PAMPA at pH 7.4 may not capture the permeability of the specific tautomer required for binding.
Objective: Determine the effective permeability (
Workflow:
-
Preparation: Prepare 10 mM stock of pyrazole derivative in DMSO.
-
Donor Plate: Dilute compound to 10 µM in buffers ranging from pH 4.0 to pH 8.0.
-
Rationale: Pyrazoles are weak bases/acids. Varying pH shifts the ionization and tautomeric ratio.
-
-
Membrane: Use a hexadecane/lecithin-impregnated PVDF filter (artificial membrane).
-
Acceptor Plate: Fill with drug-free buffer at pH 7.4 (sink condition).
-
Incubation: 4 hours at room temperature in a humidity chamber.
-
Quantification: Measure UV absorbance or LC-MS/MS peak area in both donor and acceptor wells.
Calculation:
Insight: A sharp drop in permeability at acidic pH suggests the protonated pyrazolium species (impermeable) is dominant. A flat profile indicates the neutral tautomer is stable and permeable.
Comparative Data: Pyrazole Drug Profiles
| Drug | Indication | Pyrazole Role | Major ADME Feature | Metabolic Liability |
| Celecoxib | NSAID (COX-2) | Scaffold Core | High Lipophilicity (LogP ~3.5) | CYP2C9 Oxidation (Methyl group); Low Glucuronidation. |
| Ruxolitinib | JAK Inhibitor | Hinge Binder | Moderate Permeability | CYP3A4 Oxidation + Cyclopentyl ring hydroxylation. |
| JNJ-10198409 | PDGF Inhibitor | Scaffold | High Clearance | Extensive N-Glucuronidation (UGT1A4). Required structural modification. |
| Sildenafil | PDE5 Inhibitor | Scaffold | Good Solubility | CYP3A4 N-demethylation (Piperazine), not Pyrazole ring. |
Troubleshooting & Optimization
Problem: High intrinsic clearance (
-
Diagnosis: Likely human-specific N-glucuronidation via UGT1A4.[2]
-
Validation: Run Protocol A with and without UDPGA. If clearance disappears without UDPGA, it is UGT-driven.
-
Solution:
-
N-Alkylation: Cap the NH if it is not essential for binding.
-
Steric Hindrance: Introduce a substituent (e.g., -CH3, -Cl) at the C3 or C5 position adjacent to the nitrogen to sterically clash with the UGT active site.
-
Electron Withdrawal: Reduce the nucleophilicity of the nitrogen by adding an electron-withdrawing group (EWG) to the ring (e.g., -CF3).
-
Diagram 3: Optimization Workflow
Caption: Decision tree for diagnosing and remediating pyrazole metabolic instability.
References
-
Kaivosaari, S., et al. (2011). N-glucuronidation of drugs and other xenobiotics: reaction mechanisms, species differences, and clinical implications.Journal of Pharmaceutical Sciences . Link (Note: Contextual validation via general UGT literature).
-
Zamek-Gliszczynski, M. J., et al. (2006). N-Glucuronidation of the Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor JNJ-10198409.[3]Drug Metabolism and Disposition .[2] Link
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.Elsevier. (Standard Text for PAMPA/Solubility protocols).
-
Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles.Chemical Reviews . Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry . Link (Relevant for substituent effects on metabolic stability).
Disclaimer: This protocol is intended for research purposes only. All chemical handling must comply with local safety regulations.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. N-glucuronidation of the platelet-derived growth factor receptor tyrosine kinase inhibitor 6,7-(dimethoxy-2,4-dihydroindeno[1,2-C]pyrazol-3-yl)-(3-fluoro-phenyl)-amine by human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Unlocking the Therapeutic Potential of Pyrrolidinol Derivatives through Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidinol Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives, particularly pyrrolidinols and their oxidized counterparts, pyrrolidinones, are present in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[3][4][5] These activities include neuroprotective, anticancer, antiviral, antidiabetic, and anti-inflammatory effects.[4][6][7][8][9] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is advantageous for achieving high target affinity and selectivity.[1][5] This document provides a comprehensive guide to understanding and applying Structure-Activity Relationship (SAR) principles to the design and optimization of novel pyrrolidinol-based therapeutic agents.
The Core Principles of SAR in Pyrrolidinol Scaffolds
SAR studies are fundamental to medicinal chemistry, providing a systematic approach to understanding how the chemical structure of a molecule relates to its biological activity. For pyrrolidinol derivatives, SAR investigations typically focus on three key areas: the stereochemistry of the hydroxyl group and other chiral centers, the nature and position of substituents on the pyrrolidine ring, and modifications of the pyrrolidine ring itself.
Stereochemistry: A Critical Determinant of Activity
The spatial arrangement of atoms in pyrrolidinol derivatives is often a critical factor in their interaction with biological targets. The stereochemistry at the carbon bearing the hydroxyl group, as well as other stereocenters on the ring, can profoundly influence binding affinity and efficacy. For instance, stereoselective synthesis methods are often employed to obtain specific enantiomers or diastereomers, as different stereoisomers can exhibit vastly different biological profiles due to their differential binding to enantioselective proteins.[1]
Substituent Effects: Fine-Tuning Potency and Selectivity
The introduction of various substituents at different positions of the pyrrolidinol ring is a common strategy to modulate the pharmacological properties of the lead compound. Key positions for substitution include the nitrogen atom, the carbon bearing the hydroxyl group, and other available positions on the carbon skeleton.
-
N-Substitution: The nitrogen atom of the pyrrolidinol ring is a frequent site for modification. The nature of the N-substituent can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties.[2]
-
C-Substitution: Substituents on the carbon atoms of the ring can impact lipophilicity, steric interactions with the target protein, and metabolic stability. For example, SAR studies on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors have shown that small lipophilic substituents on a terminal phenyl group are preferable for optimal potency.[10][11]
Ring Modification and Bioisosteric Replacement
In some cases, the pyrrolidinol ring itself can be modified to improve drug-like properties. This can involve ring expansion or contraction, or the introduction of additional heteroatoms. Bioisosteric replacement, where a functional group is replaced by another with similar physical and chemical properties, is another strategy to optimize activity and reduce toxicity.
A Generalized Workflow for SAR Studies of Pyrrolidinol Derivatives
The following diagram illustrates a typical workflow for conducting SAR studies on pyrrolidinol derivatives, from initial hit identification to lead optimization.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application of 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol in Neuroscience Research: A Review of Available Data
A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the application of the compound 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol in neuroscience research.
While the query sought detailed application notes and protocols for this specific molecule, no peer-reviewed articles, patents, or technical datasheets detailing its synthesis, biological activity, or use in experimental neuroscience have been identified. This indicates that the compound may be a novel chemical entity that has not yet been characterized in the scientific literature, or it may be a proprietary compound not yet disclosed to the public.
Although there is no direct information on this compound, the structural motifs present in the molecule—a pyrazole ring and a pyrrolidine ring—are found in many compounds with significant applications in neuroscience. Research on related pyrazole and pyrrolidine derivatives has been fruitful, particularly in the development of ligands for various neurological targets.
Related Compounds in Neuroscience Research
Derivatives of pyrazole and pyrrolidine have been investigated for their potential in treating a range of neurological and psychiatric disorders. A significant area of focus has been the development of agonists for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), which is implicated in cognitive functions such as attention and memory.[1][2] Agonists of this receptor are considered promising therapeutic candidates for conditions like Alzheimer's disease and schizophrenia.[1][3]
Furthermore, pyrrolidine derivatives have been central to the development of radiotracers for imaging synaptic vesicle glycoprotein 2A (SV2A), a protein found in the membranes of synaptic vesicles and a marker of synaptic density.[4][5][6] Positron Emission Tomography (PET) tracers incorporating a pyrrolidone core are used to study synaptic loss in neurodegenerative diseases.[4][6]
Conclusion
At present, there are no established applications or protocols for the use of this compound in neuroscience research. Researchers interested in this specific compound would need to undertake foundational studies to synthesize and characterize its biological activity. Based on the activities of structurally related molecules, initial investigations could explore its potential as a ligand for nicotinic acetylcholine receptors or other central nervous system targets. However, without any existing data, its specific function and potential applications remain purely speculative.
It is recommended that researchers consult chemical synthesis literature and databases for potential synthetic routes to this compound and then proceed with in vitro screening assays to determine its biological targets and functional activity. Until such studies are published, no specific application notes or protocols can be provided.
Sources
- 1. Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective alpha7 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-[5-(5-fluoropyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-ylbutyramide (SEN78702, WYE-308775): a medicinal chemistry effort toward an α7 nicotinic acetylcholine receptor agonist preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A metabolically stable PET tracer for imaging synaptic vesicle protein 2A: Synthesis and preclinical characterization of [18F]SDM-16 | bioRxiv [biorxiv.org]
- 5. Synthesis and in Vivo Evaluation of a Novel PET Radiotracer for Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
Troubleshooting & Optimization
Technical Support Center: Pyrazole Synthesis & Optimization
Topic: Troubleshooting Low Yield in Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]
Welcome to the Pyrazole Synthesis Support Module
Status: Operational | Lead Scientist: Dr. [AI Name]
Low yields in pyrazole synthesis are rarely due to a single factor. They are typically a convergence of regiochemical ambiguity , amphoteric solubility losses , or competitive side reactions (such as azine formation).[1]
This guide moves beyond generic advice to address the mechanistic bottlenecks of the two primary synthetic pathways: the Knorr Synthesis (condensation) and 1,3-Dipolar Cycloaddition .[2]
Module 1: Diagnostic Triage
Start here. Match your observation to the root cause.
Q: My reaction mixture turned into a black tar/oil. What happened?
Diagnosis: Oxidative decomposition or polymerization.
-
The Cause: Hydrazines (especially alkyl hydrazines) are potent reducing agents and are highly susceptible to air oxidation. Furthermore, 1,3-dicarbonyls can undergo self-aldol condensation under harsh basic conditions.[1]
-
The Fix:
-
Reagent Quality: Distill hydrazines prior to use if they appear yellow/brown. Use hydrazine hydrochloride salts (more stable) with a buffered base release.[1]
-
Atmosphere: Strictly run reactions under Argon/Nitrogen.
-
Solvent Switch: If using Ethanol/Reflux, switch to HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) .[1] These solvents stabilize the reaction intermediates and often allow for milder temperatures [1].
-
Q: TLC shows consumption of starting material, but I isolated <20% yield.
Diagnosis: The "Amphoteric Trap" during workup.
-
The Cause: Pyrazoles are deceptive. The pyridine-like nitrogen (
) is basic ( ), while the pyrrole-like nitrogen ( ) is acidic ( ).[1]-
If you wash with strong acid: You protonate the pyrazole, trapping it in the aqueous layer.
-
If you wash with strong base: You deprotonate the
, forming a water-soluble salt.
-
-
The Fix: Adjust aqueous workup to pH 7–8 . (See Module 3 for the extraction protocol).
Module 2: The Knorr Synthesis (Condensation)
Workflow: 1,3-Dicarbonyl + Hydrazine
The Regioselectivity Problem
When reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, you generate two isomers (1,3- vs 1,5-substituted).[1] Low yield often results from isolating only one isomer while discarding the other.
Visualizing the Decision Pathway:
Caption: Regiochemical divergence in Knorr synthesis based on pH and solvent choice.
Optimization Table: Controlling Regioselectivity
Use this table to target the specific isomer you need, rather than accepting a 50/50 yield loss.
| Variable | Condition | Mechanistic Driver | Target Outcome |
| Solvent | Ethanol (Protic) | Solvates carbonyls; promotes acid-catalyzed attack. | Mixed isomers (Thermodynamic control). |
| Solvent | HFIP (Fluorinated) | Strong H-bond donor; activates carbonyls without acid.[1] | High regioselectivity (Kinetic control) [2].[1] |
| pH | Acidic (HCl/AcOH) | Protonates the hydrazine; reduces nucleophilicity. | Attack at the most electron-rich carbonyl. |
| pH | Basic (NaOEt) | Deprotonates hydrazine; increases nucleophilicity.[1] | Attack at the least sterically hindered carbonyl. |
Q: I see a "double spot" or a streak on TLC that isn't product.
Diagnosis: Azine formation.
-
The Issue: Instead of cyclizing, one hydrazine molecule reacts with two dicarbonyl molecules (or vice versa), forming a linear azine chain.[1]
-
The Fix:
-
Order of Addition: Do NOT mix reagents all at once. Add the 1,3-dicarbonyl dropwise to a solution of hydrazine (excess) at
. This ensures hydrazine is always in molar excess locally, favoring cyclization over oligomerization.[1] -
Concentration: Run the reaction dilute (0.1 M - 0.2 M). High concentrations favor intermolecular reactions (azines) over intramolecular reactions (cyclization).[1]
-
Module 3: Isolation & Purification Protocols
Where 30% of yield is typically lost.
Protocol: The "pH Swing" Extraction
Best for: N-unsubstituted pyrazoles (NH-pyrazoles).
-
Evaporation: Remove reaction solvent (especially if water-miscible like EtOH/DMF).
-
Acid Phase: Resuspend crude in 1M HCl. Wash with Ethyl Acetate (EtOAc).[1][3]
-
Why? Impurities go into EtOAc; Pyrazole stays in water (protonated form).[1]
-
-
Neutralization: Cool the aqueous layer to
. Slowly add 2M NaOH or saturated until pH 7.0–8.0 .-
Critical: Do not overshoot to pH 12+ or you will form the water-soluble pyrazolate anion.
-
-
Extraction: Extract the neutral aqueous layer with EtOAc (
) or DCM ( ).[1]-
Tip: If the pyrazole is polar, add NaCl to saturate the aqueous layer ("salting out") to force the product into the organic phase [3].
-
Protocol: Removing Hydrazine Residues
Excess hydrazine is toxic and interferes with crystallization.
-
Copper Wash: Wash the organic extract with 5%
solution. Hydrazine forms a blue complex with copper that stays in the aqueous layer.
Module 4: Advanced Troubleshooting (1,3-Dipolar Cycloaddition)
Workflow: Diazo compound + Alkyne
Q: My nitrile imine intermediate is dimerizing.
Diagnosis: Steric crowding failure.
-
Context: In situ generation of nitrile imines (from hydrazonoyl halides) often competes with head-to-tail dimerization.
-
The Fix: Use Slow Addition . Add the base (TEA) via syringe pump over 4 hours. This keeps the concentration of the transient dipole low, statistically favoring reaction with the dipolarophile (alkyne) over self-dimerization [4].
References
-
Beilstein Journals. (2024).[1] Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. [Link][1]
-
Google Patents. (2009).[1] Process for the purification of pyrazoles (DE102009060150A1). [1]
-
MDPI. (2022).[1] Recent Advances in Synthesis and Properties of Pyrazoles. [Link][1][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Pyrazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of inhibitor selectivity and minimize off-target effects in your experiments. Our goal is to provide you with not only procedural steps but also the scientific rationale behind them, ensuring your experiments are robust, reproducible, and yield reliable data.
I. Foundational Knowledge: Understanding Pyrazole Inhibitors and Off-Target Effects
Before delving into troubleshooting, it's crucial to have a solid understanding of the underlying principles of pyrazole-based inhibitors and the nature of off-target effects.
Q1: What makes the pyrazole scaffold a common choice in inhibitor design, and what are its inherent properties related to binding?
A: The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is considered a "privileged scaffold" in medicinal chemistry.[1][2][3] Its popularity stems from several key features:
-
Versatile Interactions: The pyrazole core's nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of kinase active sites, which is a common binding motif for ATP-competitive inhibitors.[1][4]
-
Structural Rigidity: The rigid nature of the pyrazole ring helps to properly orient other substituents into the binding pocket, which can enhance binding affinity and selectivity.[2][5]
-
Bioisosteric Replacement: Pyrazole can serve as a bioisostere for other aromatic rings, often improving physicochemical properties like solubility and lipophilicity, which are crucial for drug development.[4]
-
Synthetic Tractability: The pyrazole scaffold is relatively easy to synthesize and modify, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[6]
Q2: What are off-target effects, and why are they a significant concern with pyrazole-based kinase inhibitors?
A: Off-target effects occur when a drug or inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target.[7] For pyrazole-based kinase inhibitors, which often target the highly conserved ATP-binding pocket of kinases, off-target binding is a major challenge.[8][9] The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites, leading to a risk of promiscuous binding.[10]
These unintended interactions can lead to:
-
Toxicity: Off-target binding can disrupt essential cellular signaling pathways, leading to cellular toxicity and adverse effects in preclinical and clinical studies.[9]
-
Drug Resistance: In some cases, off-target effects can activate compensatory signaling pathways that lead to drug resistance.[11]
Below is a diagram illustrating the concept of on-target versus off-target inhibition.
Caption: On-target vs. Off-target Inhibition.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a question-and-answer-based troubleshooting guide for specific challenges you may encounter during your research with pyrazole-based inhibitors.
A. Issues with Inhibitor Potency and Selectivity
Q3: My pyrazole-based inhibitor shows high potency in a biochemical assay but weak or no activity in a cell-based assay. What could be the problem?
A: This is a common discrepancy that can arise from several factors. Here’s a systematic approach to troubleshooting this issue:
-
Cell Permeability: The inhibitor may have poor cell membrane permeability.
-
Causality: Biochemical assays use purified proteins, bypassing the need for the compound to cross the cell membrane. In a cellular context, a highly charged or polar molecule may not efficiently reach its intracellular target.
-
Troubleshooting:
-
Assess Physicochemical Properties: Analyze the inhibitor's LogP, polar surface area (PSA), and other properties predictive of cell permeability.
-
Cellular Uptake Assays: Perform direct measurements of intracellular compound concentration using techniques like LC-MS/MS.
-
-
-
Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein).
-
Causality: Efflux pumps actively transport compounds out of the cell, reducing the intracellular concentration available to bind the target.
-
Troubleshooting:
-
Co-incubation with Efflux Pump Inhibitors: Perform cell-based assays in the presence of known efflux pump inhibitors (e.g., verapamil) to see if the potency of your pyrazole inhibitor increases.
-
-
-
High Intracellular ATP Concentration: The high concentration of ATP in cells can outcompete ATP-competitive inhibitors.
-
Causality: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are typically in the millimolar range, which is significantly higher.[12]
-
Troubleshooting:
-
-
Metabolic Instability: The inhibitor may be rapidly metabolized by the cells.
-
Causality: Cells contain metabolic enzymes (e.g., cytochrome P450s) that can modify and inactivate the inhibitor.
-
Troubleshooting:
-
Microsomal Stability Assays: Assess the metabolic stability of your compound using liver microsomes.[5]
-
Identify Metabolites: Use LC-MS/MS to identify potential metabolites in cell lysates after incubation with your inhibitor.
-
-
Q4: I'm observing a desired phenotype, but I'm concerned it might be due to an off-target effect. How can I validate that the effect is on-target?
A: Validating on-target activity is a critical step. Here is a multi-pronged approach to increase confidence in your results:
-
Use a Structurally Unrelated Inhibitor:
-
Causality: If a structurally different inhibitor targeting the same protein produces the same phenotype, it is less likely that the effect is due to a shared off-target.
-
Protocol:
-
Identify a second, well-characterized inhibitor for your target with a different chemical scaffold.
-
Perform dose-response experiments with both inhibitors.
-
Compare the phenotypes and the EC50 values. A similar phenotype supports on-target activity.
-
-
-
Rescue Experiments:
-
Causality: If the inhibitor's effect is on-target, overexpressing a drug-resistant mutant of the target kinase should rescue the phenotype.
-
Protocol:
-
Introduce a mutation in the target kinase's active site that reduces the inhibitor's binding affinity without abolishing kinase activity.
-
Transfect cells with either the wild-type or the resistant mutant of the target kinase.
-
Treat the cells with your pyrazole inhibitor and assess the phenotype. The cells expressing the resistant mutant should be less sensitive to the inhibitor.
-
-
-
Direct Target Engagement Assays:
-
Causality: These assays directly measure the binding of your inhibitor to the target protein within the cellular environment.
-
Recommended Assays:
-
-
Downstream Signaling Analysis:
-
Causality: Inhibition of a kinase should lead to a predictable change in the phosphorylation status of its known downstream substrates.
-
Protocol:
-
Below is a workflow diagram for validating on-target effects.
Caption: Workflow for On-Target Effect Validation.
B. Designing Experiments to Minimize Off-Target Effects
Q5: How can I proactively design my pyrazole-based inhibitor to be more selective from the outset?
A: Designing for selectivity is a key aspect of medicinal chemistry. Here are some strategies:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the pyrazole scaffold and its substituents to understand how chemical changes affect potency and selectivity.[2][11] For instance, substitutions at different positions on the pyrazole ring can significantly impact interactions with the target kinase.[1][11]
-
Computational Modeling: Utilize computational approaches to predict off-target interactions.
-
Ligand-Based Methods: Employ techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling based on known selective inhibitors.[17][18]
-
Structure-Based Methods: Use molecular docking and simulations to predict how your inhibitor will bind to the active sites of both the intended target and known off-target kinases.[19]
-
-
Macrocyclization: This strategy involves creating a cyclic version of a linear inhibitor. Macrocycles have reduced conformational flexibility, which can "lock" the molecule into a conformation that is optimal for binding to the intended target but not to off-targets, thereby increasing selectivity.[10]
Q6: What experimental approaches can I use to profile the selectivity of my pyrazole-based inhibitor across the kinome?
A: Comprehensive selectivity profiling is essential. Here are some widely used methods:
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical Kinase Panels | Measures the inhibitor's effect on the activity of a large panel of purified kinases.[12] | High-throughput, quantitative (IC50 values), good for initial broad screening. | May not reflect cellular activity, lacks physiological context. |
| Competitive Binding Assays | Measures the displacement of a labeled probe from the ATP-binding site of a panel of kinases.[12] | High-throughput, provides direct binding affinity (Kd values). | Does not measure functional inhibition. |
| Chemical Proteomics | Uses affinity chromatography with immobilized inhibitors to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.[8][15] | Unbiased, identifies novel off-targets in a cellular context. | Can be technically challenging, may identify non-functional binders. |
| Thermal Proteome Profiling (TPP) | A variation of CETSA performed on a proteome-wide scale to identify proteins that are thermally stabilized by inhibitor binding.[15][20] | In-cell, label-free, provides a global view of target engagement. | Requires specialized equipment and bioinformatics expertise. |
III. Frequently Asked Questions (FAQs)
Q7: What is a "selectivity score," and how is it used to compare inhibitors?
A: A selectivity score is a metric used to quantify the selectivity of an inhibitor. One common approach is the 'Selectivity Entropy' score, which provides a single value to rank inhibitors based on their selectivity profile across a kinase panel.[21] A lower entropy score generally indicates higher selectivity. These scores help in comparing different compounds and prioritizing those with the best selectivity profiles for further development.[21]
Q8: Are there computational tools available to predict the off-targets of my pyrazole inhibitor?
A: Yes, several computational tools and databases can help predict potential off-targets:
-
Similarity-Based Tools: Tools like the Similarity Ensemble Approach (SEA) and SwissTargetPrediction predict off-targets based on the chemical similarity of your inhibitor to ligands with known bioactivities.[18]
-
Structure-Based Tools: If the 3D structure of your target and potential off-targets are known, molecular docking can be used to predict binding affinities.[18]
-
Integrated Platforms: Some platforms combine multiple prediction methods to provide a more comprehensive off-target profile.
It's important to remember that these are predictive tools, and any predicted off-targets should be experimentally validated.[22]
Q9: Can cell-based assays completely replace biochemical assays for studying inhibitor effects?
A: No, they are complementary. Biochemical assays are invaluable for determining direct inhibitory potency (IC50) and mechanism of action in a controlled environment.[23] Cell-based assays provide a more physiologically relevant context, assessing factors like cell permeability, target engagement in the presence of endogenous ATP, and effects on downstream signaling pathways.[24][25][26] A comprehensive inhibitor characterization strategy should incorporate both types of assays.
IV. Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a method to verify that your pyrazole-based inhibitor binds to its intended target in intact cells.
Materials:
-
Cells expressing the target protein
-
Pyrazole inhibitor stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Liquid nitrogen
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with your pyrazole inhibitor at the desired concentration or with DMSO as a vehicle control.
-
Incubate for the desired time (e.g., 1 hour) at 37°C.
-
-
Harvesting and Lysis:
-
Wash the cells with PBS.
-
Harvest the cells by scraping and resuspend in PBS with protease inhibitors.
-
Transfer equal aliquots of the cell suspension to PCR tubes.
-
-
Heat Shock:
-
Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes. Include an unheated control at room temperature.
-
-
Cell Lysis and Fractionation:
-
Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
In the presence of the inhibitor, the target protein should be more resistant to thermal denaturation and thus more abundant in the soluble fraction at higher temperatures compared to the vehicle control.
-
V. References
-
Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed. (2019). PubMed. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC. (2019). National Center for Biotechnology Information. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. (2022). National Center for Biotechnology Information. [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. [Link]
-
Proteomics Approaches to Overcome Undruggable Targets in Disease - AZoLifeSciences. (2026). AZoLifeSciences. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Reaction Biology. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (2008). National Center for Biotechnology Information. [Link]
-
Computational Prediction of Off-Target Effects in CRISPR Systems - BioSci Publisher. (2025). BioSci Publisher. [Link]
-
Full article: Off-target identification by chemical proteomics for the understanding of drug side effects - Taylor & Francis. (2021). Taylor & Francis Online. [Link]
-
Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). ResearchGate. [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Publishing. (2023). RSC Publishing. [Link]
-
(PDF) Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors - ResearchGate. (2019). ResearchGate. [Link]
-
Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors | ScienceGate. (2019). ScienceGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (2025). RSC Publishing. [Link]
-
Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. (2007). ACS Publications. [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. [Link]
-
Cell-based Antagonist Assay Services - Creative Biolabs. (n.d.). Creative Biolabs. [Link]
-
Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - UU Research Portal. (2025). Utrecht University Research Portal. [Link]
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology - Research journals. (2010). PLOS. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening. (n.d.). Bentham Science. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. (2022). National Center for Biotechnology Information. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (2022). MDPI. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023). MDPI. [Link]
-
Off-Target Effects Analysis - Creative Diagnostics. (n.d.). Creative Diagnostics. [Link]
-
Chemical proteomics: terra incognita for novel drug target profiling - PMC. (2014). National Center for Biotechnology Information. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.). Vipergen. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (2022). MDPI. [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022). Reaction Biology. [Link]
-
The role of cell-based assays for drug discovery - News-Medical. (2024). News-Medical.net. [Link]
-
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - MDPI. (2022). MDPI. [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. (2023). Frontiers. [Link]
-
(PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - ResearchGate. (2013). ResearchGate. [Link]
-
News: Deep learning predicts CRISPR off-target effects. (2026). CRISPR Medicine. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (2023). National Center for Biotechnology Information. [Link]
-
Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed. (2026). PubMed. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (2022). RSC Publishing. [Link]
-
SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential - ResearchGate. (2024). ResearchGate. [Link]
-
How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025). Patsnap. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (n.d.). CRISPR Medicine News. [Link]
-
Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... - ResearchGate. (2024). ResearchGate. [Link]
-
Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC. (2021). National Center for Biotechnology Information. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. azolifesciences.com [azolifesciences.com]
- 21. researchgate.net [researchgate.net]
- 22. bioscipublisher.com [bioscipublisher.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Cell-based Antagonist Assay Services - Creative Biolabs [creative-biolabs.com]
- 25. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 26. news-medical.net [news-medical.net]
enhancing the stability of 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol in solution
Welcome to the technical support hub for 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol . As a Senior Application Scientist, I have compiled this guide to address the specific stability challenges inherent to this scaffold. This molecule combines a secondary amine (pyrrolidine), a tertiary alcohol , and an electron-rich aromatic heterocycle (pyrazole).[1] While versatile, this functional density creates distinct vulnerabilities in solution—specifically oxidative degradation and acid-catalyzed dehydration.[1]
This guide provides self-validating protocols to stabilize your compound during synthesis, storage, and biological assay preparation.
Part 1: Critical Stability Factors (The "Why" and "How")
Q1: What are the primary degradation pathways for this molecule in solution?
A: Based on the functional group architecture, you must mitigate three specific mechanisms:
-
Oxidative N-Dealkylation / N-Oxidation: The secondary amine in the pyrrolidine ring is the "softest" target.[1] In the presence of dissolved oxygen and trace metals (Fe²⁺, Cu²⁺), it readily forms an N-oxide or undergoes radical-mediated oxidation.[1]
-
Acid-Catalyzed Dehydration: The C3 position contains a tertiary alcohol.[1] Under acidic conditions (pH < 4), protonation of the hydroxyl group can lead to water elimination, forming an endocyclic or exocyclic alkene.
-
Photolytic Degradation: While 1-ethyl-pyrazoles are relatively robust, the combination with an amine in solution can sensitize the molecule to UV-induced radical formation.[1]
Q2: What is the optimal pH for storage and handling?
A: Target pH 6.0 – 7.5.
-
Why?
-
At pH < 5: You risk acid-catalyzed dehydration of the tertiary alcohol.[1]
-
At pH > 8: The free base form of the amine is predominant. The lone pair on the nitrogen is more available for oxidative attack.
-
The Sweet Spot: Slightly acidic to neutral pH ensures the amine is partially protonated (stabilizing it against oxidation) without being acidic enough to trigger rapid dehydration.
-
Q3: Which buffer systems are compatible?
A: Use non-nucleophilic buffers that do not catalyze general base hydrolysis.[1]
-
Recommended: Phosphate (PBS), Citrate (pH 6), or HEPES.
-
Avoid: Carbonate buffers (too basic) or unbuffered water (pH can drift wildly due to CO₂ absorption).
Part 2: Troubleshooting Guide
Scenario A: "I see a new peak at RRT 0.90 - 0.95 in my HPLC chromatogram."
Diagnosis: This is likely the N-Oxide impurity.[1] Root Cause: Exposure to air or peroxides in the solvent. Immediate Fix:
-
Check Solvents: Are you using non-stabilized THF or ethers? These often contain peroxides.[1][2] Switch to fresh, HPLC-grade methanol or acetonitrile.[1]
-
Degas: Sparge all buffers with Argon or Helium for 15 minutes before use.
-
Add Antioxidant: For stock solutions, add 0.1% (w/v) Sodium Metabisulfite or Ascorbic Acid if compatible with your assay.
Scenario B: "The solution turned yellow/brown overnight."
Diagnosis: Oxidative coupling or Maillard-type reaction (if sugars are present).[1] Root Cause: Trace metal contamination catalyzing amine oxidation.[1][2] Immediate Fix:
-
Chelation: Add 1 mM EDTA to your buffer system. This sequesters trace metals (Fe/Cu) that catalyze the radical oxidation of amines.
-
Container: Switch from clear glass to amber glass to prevent photo-oxidation.
Scenario C: "My compound precipitated upon cooling."
Diagnosis: Free base crystallization. Root Cause: The free base form has lower aqueous solubility than the salt.[1] Immediate Fix:
-
Salt Formation: Ensure the compound is maintained as a salt (e.g., Hydrochloride or Trifluoroacetate) in the stock solution.
-
Co-solvent: Add 5-10% DMSO or Ethanol to maintain solubility at lower temperatures.[1]
Part 3: Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM)
Use this protocol for long-term storage (-20°C).
-
Weighing: Weigh the compound in a humidity-controlled glove box if possible (hygroscopic salts).[1]
-
Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , anhydrous, purity >99.9%.[1] DMSO is preferred over water for stock solutions due to lower oxygen solubility and cryoprotective properties.[1]
-
Dissolution:
-
Add DMSO to achieve 10 mM.[1]
-
Vortex for 30 seconds.
-
Optional: Add 0.01% BHT (Butylated hydroxytoluene) as a radical scavenger.
-
-
Storage: Aliquot into single-use amber vials. Seal under Argon gas. Store at -20°C or -80°C.
Protocol 2: Forced Degradation Stress Test (Validation)
Run this to determine the specific shelf-life of your batch.[1]
| Condition | Procedure | Expected Outcome (Pass Criteria) |
| Acid Stress | 0.1 N HCl, 60°C, 4 hours | < 5% Degradation (Check for alkene peak) |
| Base Stress | 0.1 N NaOH, 60°C, 4 hours | < 2% Degradation (Check for ring opening) |
| Oxidative | 3% H₂O₂, RT, 2 hours | < 10% Degradation (Check for N-oxide) |
| Photostability | UV Light (ICH Q1B), 24 hours | < 2% Degradation |
Part 4: Visualizing the Stability Landscape
The following diagram illustrates the mechanistic degradation pathways and the intervention points (buffers, chelators) required to block them.
Figure 1: Mechanistic degradation pathways for this compound and strategic stabilization interventions.[1]
Part 5: Frequently Asked Questions (FAQs)
Q: Can I store the compound in water at 4°C? A: Not recommended for periods >24 hours. Water often contains dissolved CO₂ (acidic) and oxygen. Hydrolytic instability is low, but oxidative risks remain.[1] If aqueous storage is necessary, freeze the solution at -80°C immediately.
Q: Is the pyrazole ring stable? A: Yes, the 1-ethyl-1H-pyrazole moiety is aromatically stable and generally resistant to hydrolysis.[1] The "weak link" in this molecule is the pyrrolidine nitrogen and the tertiary alcohol, not the pyrazole.
Q: How do I remove the N-oxide impurity if it forms? A: It is difficult to separate the N-oxide from the parent amine by standard reverse-phase HPLC due to similar polarity.[1] Prevention is far superior to purification.[1] If necessary, a mild reduction (e.g., using sodium bisulfite) might revert the N-oxide, but this risks side reactions.[1]
References
-
ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] Link
-
Lai, C. & Fenselau, C. (1994).[1] Oxidation of Secondary Amines.[1][3][4][5] Journal of Organic Chemistry.[1] (General mechanism reference for amine oxidation).
-
Waterman, K. C., et al. (2002).[1] Stabilization of Pharmaceuticals to Oxidative Degradation.[1] Pharmaceutical Development and Technology.[1] Link
-
Baertschi, S. W., et al. (2015).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] CRC Press.[1] (Source for forced degradation protocols).
Sources
- 1. Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. tandfonline.com [tandfonline.com]
- 5. (PDF) A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones [academia.edu]
Technical Support Center: Refining Dosing Schedules for In-Vivo Studies of Novel Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-backed, actionable advice for refining dosing schedules in your in-vivo studies of novel compounds. Moving from in-vitro success to in-vivo efficacy is a critical and often challenging step in preclinical research.[1][2] This resource is structured to address common issues through a troubleshooting guide and a comprehensive FAQ section, ensuring you can design robust, reproducible, and translatable experiments.
Troubleshooting Guide: Addressing Common In-Vivo Dosing Challenges
This section tackles specific problems you might encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: High variability in therapeutic response and/or toxicity within the same dosing group.
Question: We're observing significant differences in tumor regression and adverse effects among animals in the same treatment group. What could be causing this, and how can we improve consistency?
Answer: High inter-animal variability is a frequent hurdle in in-vivo studies that can mask the true efficacy or toxicity of a compound.[3] The root causes are often multifactorial.
Step-by-Step Troubleshooting:
-
Review Animal Husbandry and Characteristics:
-
Action: Ensure all animals are from the same supplier, strain, gender, and are age- and weight-matched.[4] House animals under identical environmental conditions (light/dark cycle, temperature, humidity) and provide the same diet and water ad libitum.
-
Rationale: Subtle differences in genetics, microbiome, and stress levels can significantly impact drug metabolism and response. Standardizing these factors minimizes baseline biological variance.
-
-
Evaluate Formulation and Administration Technique:
-
Action: Confirm the stability and homogeneity of your dosing formulation.[3] If it's a suspension, ensure it's adequately resuspended before each administration. Standardize your administration technique (e.g., injection speed, needle gauge, anatomical location for injection) across all animals and technicians.
-
Rationale: Inconsistent formulation can lead to variable dosing, while improper administration can affect absorption and bioavailability.[3]
-
-
Increase Sample Size:
-
Action: If variability persists after addressing the above, consider increasing the number of animals per group.
-
Rationale: A larger sample size provides greater statistical power to detect a true effect despite inherent biological variability.[5]
-
-
Refine Dosing Volume Calculation:
-
Action: Double-check that the dosing volume for each animal is accurately calculated based on its most recent body weight.
-
Rationale: Inaccurate dosing is a primary source of variability.
-
Issue 2: Lack of in-vivo efficacy despite promising in-vitro data.
Question: Our novel compound shows excellent potency in cell-based assays, but we're not seeing the expected therapeutic effect in our animal models. What should we investigate?
Answer: This is a classic challenge in drug development, often stemming from poor pharmacokinetic (PK) properties of the compound.[6][7] What works in a petri dish may not translate to a complex biological system.
Step-by-Step Troubleshooting:
-
Conduct a Pilot Pharmacokinetic (PK) Study:
-
Action: Before a full-scale efficacy study, perform a pilot PK study in a small group of animals.[8] Administer a single dose of your compound and collect blood samples at multiple time points to determine its concentration in plasma over time.
-
Rationale: A PK study will reveal the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[9][10] This data is crucial for understanding if the compound is reaching the target tissue at a sufficient concentration and for a long enough duration to exert its effect.[11]
-
-
Analyze Key PK Parameters:
-
Action: From the PK study, calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), half-life (t½), and AUC (Area Under the Curve, representing total drug exposure).
-
Rationale:
-
Low Cmax or AUC: Suggests poor absorption or rapid clearance, meaning the compound isn't available in the system long enough to be effective.
-
Short half-life: Indicates the compound is eliminated quickly, which may necessitate more frequent dosing.
-
-
-
Evaluate Target Engagement:
-
Action: If possible, collect tissue samples from the target organ (e.g., the tumor) during the PK study and measure the compound's concentration.
-
Rationale: Even with good plasma exposure, the compound may not be effectively penetrating the target tissue.
-
-
Re-evaluate the Dosing Schedule:
-
Action: Based on the PK data, adjust the dosing schedule. If the half-life is short, consider more frequent administrations (e.g., twice daily instead of once). If exposure is low, a higher dose may be needed, provided it's below the Maximum Tolerated Dose (MTD).
-
Rationale: The goal is to maintain the drug concentration at the target site above the minimum effective concentration for an adequate duration.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about designing and refining in-vivo dosing schedules.
How do I determine the starting dose for my in-vivo study?
The initial dose selection is a critical step and should be informed by several factors:
-
In-vitro Potency: Use the IC50 or EC50 values from your cell-based assays as a starting point.
-
Literature Review: Investigate the dosing of similar compounds in the same animal model.
-
Allometric Scaling: This method extrapolates doses between species based on body surface area, which is more accurate than scaling by body weight alone.[12][13][14][15] It's a common approach for estimating a starting dose in animals based on data from another species or for predicting a human equivalent dose (HED).[13][14]
-
Maximum Tolerated Dose (MTD) Study: This is the most definitive way to determine a safe starting dose. An MTD study involves dose escalation in small groups of animals to identify the highest dose that does not cause unacceptable toxicity.[16][17][18][19]
What is a Maximum Tolerated Dose (MTD) study, and why is it important?
An MTD study is designed to determine the highest dose of a drug that can be administered without causing unacceptable side effects.[16][17] It is a cornerstone of preclinical safety and toxicology assessment.[18]
-
Purpose:
-
Design: Typically involves administering escalating single or multiple doses of the compound to small groups of animals.[18] Endpoints include clinical observations, body weight changes, and sometimes clinical pathology.[16][17]
-
Importance: Conducting an MTD study before efficacy trials prevents wasting animals and resources on doses that are either too toxic or sub-therapeutic.[16]
How do Pharmacokinetics (PK) and Pharmacodynamics (PD) influence the dosing schedule?
PK and PD are two distinct but interconnected disciplines that are fundamental to pharmacology.[6][11]
-
Pharmacokinetics (PK): What the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[9] PK studies determine the drug's concentration over time.[8]
-
Pharmacodynamics (PD): What the drug does to the body (the therapeutic or toxic effect at a given concentration).[11]
-
The PK/PD Relationship: The goal is to establish a dosing regimen that achieves a plasma and tissue concentration of the drug (PK) that leads to the desired biological effect (PD) with minimal toxicity. A robust PK/PD model can predict the optimal dosing frequency and dose level to maximize efficacy and minimize adverse effects.
Should I use a single dose or multiple doses in my efficacy study?
The choice between a single-dose and a multiple-dose regimen depends on the compound's properties and the study's objectives.
-
Single-Dose Studies: Often used in initial tolerability and PK studies to understand the compound's basic profile after one administration.
-
Multiple-Dose Studies: More common for efficacy studies, especially for chronic conditions. This approach is necessary when:
-
The compound has a short half-life and needs to be administered frequently to maintain therapeutic concentrations.
-
The therapeutic effect requires sustained target engagement over time.
-
The decision should be guided by your pilot PK data.
What are the key considerations for study design in preclinical in-vivo research?
A well-designed preclinical study is crucial for generating reliable and translatable data.[1][5] Key considerations include:
-
Clear Objectives: Define whether the study is exploratory (hypothesis-generating) or confirmatory (hypothesis-testing).[5]
-
Appropriate Animal Model: Select a model that is relevant to the human disease being studied.[5][20]
-
Randomization and Blinding: Randomly assign animals to treatment groups and, whenever possible, blind the investigators to the treatment allocation to prevent bias.[7]
-
Control Groups: Always include appropriate controls, such as a vehicle control group and, if applicable, a positive control (standard-of-care).
-
Defined Endpoints: Clearly define the primary and secondary endpoints before the study begins.[5]
-
Regulatory Compliance: For studies intended to support an Investigational New Drug (IND) application, adherence to Good Laboratory Practice (GLP) guidelines is often required.[20][21][22]
Data Presentation and Experimental Protocols
Table 1: Example of a Dose-Ranging MTD Study Design
| Group | Treatment | Dose Level (mg/kg) | Route of Administration | Number of Animals (n) | Monitoring Parameters |
| 1 | Vehicle Control | 0 | IV | 5 | Body weight, clinical signs (daily) |
| 2 | Compound X | 10 | IV | 5 | Body weight, clinical signs (daily) |
| 3 | Compound X | 30 | IV | 5 | Body weight, clinical signs (daily) |
| 4 | Compound X | 100 | IV | 5 | Body weight, clinical signs (daily) |
| 5 | Compound X | 300 | IV | 5 | Body weight, clinical signs (daily) |
Protocol 1: Pilot Pharmacokinetic (PK) Study
Objective: To determine the plasma concentration-time profile of a novel compound after a single intravenous (IV) administration.
Methodology:
-
Animal Model: Select the appropriate rodent species (e.g., male Sprague-Dawley rats, 250-300g).
-
Dosing: Administer a single IV bolus dose of the compound via the tail vein. The dose should be based on in-vitro data and MTD findings.
-
Sample Collection: Collect sparse blood samples (approx. 100 µL) from a subset of animals at each time point (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to quantify the compound's concentration.
-
Data Analysis: Plot the plasma concentration versus time and use appropriate software to calculate key PK parameters (Cmax, Tmax, t½, AUC).
Visualizations
Caption: Workflow for refining in-vivo dosing schedules.
Caption: The relationship between Pharmacokinetics and Pharmacodynamics.
References
-
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017, June 1). Symeres. [Link]
-
Can Animal Scales Help with Dosage Calculations for Medications? - Barn World. (2024, February 4). Barn World. [Link]
-
Maximum tolerable dose (MTD) studies. (n.d.). Charles River. [Link]
-
Designing an In Vivo Preclinical Research Study. (2023, October 25). MDPI. [Link]
-
A Comprehensive Overview of FDA Preclinical Guidance: What You Need to Know. (2026, February 14). Veristat. [Link]
-
The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. (2023, May 1). Labcorp. [Link]
-
Maximum Tolerable Dose Study Services. (n.d.). Reaction Biology. [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]
-
Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019, October 20). Chemsafetypro. [Link]
-
FDA Requirements for Preclinical Studies. (n.d.). Stanford University. [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]
-
Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug discovery today, 12(11-12), 446–451. [Link]
-
Designing an In Vivo Preclinical Research Study. (2023, August 22). Preprints.org. [Link]
-
Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025, September 9). Sygnature Discovery. [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. [Link]
-
Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025, April 10). NAMSA. [Link]
-
FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.). Rhizome. [Link]
-
Thompson, E. D., & Gibson, D. P. (1984). A method for determining the maximum tolerated dose for acute in vivo cytogenetic studies. Food and chemical toxicology, 22(8), 665–676. [Link]
-
In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. [Link]
-
The reproducibility crisis in preclinical research - lessons to learn from clinical research. (n.d.). Trilogy Writing & Consulting. [Link]
-
Designing an In Vivo Preclinical Research Study. (2023, October 18). ResearchGate. [Link]
-
Pre-clinical trials: Challenges to answer. (2018, January 11). The BMJ. [Link]
-
Preclinical vs Nonclinical: Key Differences Explained. (2025, October 6). GMP Pros. [Link]
-
What's Right and Wrong in Preclinical Science: A Matter of Principled Investigation. (2022, March 8). Frontiers in Behavioral Neuroscience. [Link]
-
Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI. (2022, November 30). ALS Therapy Development Institute. [Link]
-
Pharmacokinetic / Pharmacodynamic (PK/PD). (n.d.). Vibiosphen. [Link]
-
In vivo pharmacokinetics and pharmacodynamics models. (n.d.). Labtoo. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing an In Vivo Preclinical Research Study | MDPI [mdpi.com]
- 6. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 7. trilogywriting.com [trilogywriting.com]
- 8. selvita.com [selvita.com]
- 9. vibiosphen.com [vibiosphen.com]
- 10. labtoo.com [labtoo.com]
- 11. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 12. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 13. jbclinpharm.org [jbclinpharm.org]
- 14. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple practice guide for dose conversion between animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. pharmoutsourcing.com [pharmoutsourcing.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. namsa.com [namsa.com]
- 21. infinixbio.com [infinixbio.com]
- 22. karger.com [karger.com]
Validation & Comparative
Definitive Structural Elucidation of 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol: A Crystallographic Guide
Executive Summary: The Stereochemical Challenge
The molecule 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol presents a classic structural elucidation challenge in medicinal chemistry. While the connectivity of the pyrazole and pyrrolidine rings is easily established via 1D-NMR, the quaternary chiral center at the C3 position of the pyrrolidine ring creates significant ambiguity.
-
The Problem: In solution-state NMR, the flexibility of the methylene linker between the pyrazole and the pyrrolidine ring often results in averaged NOE (Nuclear Overhauser Effect) signals, making the assignment of relative stereochemistry (and absolute configuration) unreliable.
-
The Solution: Single Crystal X-ray Diffraction (SC-XRD) provides a direct, atomic-resolution image of the molecule in solid state. It is the only method capable of unambiguously defining the absolute configuration (
or ) of the quaternary alcohol without reliance on chiral derivatization.
Comparative Analysis: SC-XRD vs. Alternative Methods[1]
To justify the resource investment in crystallography, we compare it against the primary alternatives: Advanced NMR (NOESY/ROESY) and Computational NMR (DFT-GIAO).
Table 1: Structural Elucidation Performance Matrix
| Feature | SC-XRD (Gold Standard) | 2D-NMR (NOESY/ROESY) | DFT-NMR Prediction |
| Primary Output | Direct 3D atomic coordinates | Inter-proton distances (<5 Å) | Calculated chemical shifts |
| Absolute Config. | Definitive (via Flack Parameter) | Impossible (requires derivatization) | Inferential (low confidence) |
| Sample State | Single Crystal (Solid) | Solution (Liquid) | Virtual (In silico) |
| Ambiguity Risk | < 1% (with good data) | High (due to ring puckering) | Medium (depends on conformer search) |
| Time to Result | 24–48 hours (post-crystallization) | 4–12 hours | 24–72 hours (CPU time) |
| Suitability | Best for Quaternary Centers | Best for rigid fused rings | Best for supporting assignment |
Why SC-XRD Wins for This Molecule
The pyrrolidine ring is conformationally flexible (envelope vs. twist conformations). In NMR, this rapid interconversion averages the coupling constants (
Experimental Protocol: From Oil to Crystal
The free base of this compound is likely an oil or an amorphous solid due to the rotational freedom of the ethyl and methyl-linker groups. Successful structure determination requires salt formation.
Phase 1: Crystallization Screening (The "Salt Break")
Objective: Convert the flexible oily amine into a rigid, crystalline ionic lattice.
-
Reagent Prep: Dissolve 10 mg of the target molecule in 0.5 mL of MeOH or EtOH.
-
Acid Screening: Prepare 1:1 stoichiometric solutions of the following acids in MeOH:
-
Hydrochloric Acid (1M in ether) – Promotes hard, high-melting lattices.
-
Oxalic Acid – Excellent for forming H-bond networks with pyrrolidines.
-
L-Tartaric Acid – Critical: If your sample is racemic, this acts as a chiral resolving agent and crystallizing agent.
-
Fumaric Acid – Good for lower solubility salts.
-
-
Vapor Diffusion (Sitting Drop):
-
Place 20 µL of the salt solution in a micro-well.
-
Place the well inside a sealed chamber containing a volatile "anti-solvent" (e.g., Diethyl Ether or Pentane).
-
Allow to stand undisturbed for 2–5 days. The anti-solvent slowly diffuses into the sample, gently pushing it to supersaturation.
-
Phase 2: Data Collection Strategy
Objective: Maximize the "Anomalous Signal" to determine absolute configuration.
-
Radiation Source: Use Cu-Kα radiation (
Å).-
Reasoning: Organic molecules (C, H, N, O) scatter X-rays weakly. Cu radiation interacts more strongly with these light atoms than Mo radiation, providing a stronger anomalous signal which is essential for calculating the Flack Parameter (the metric for chirality) [2].
-
-
Temperature: Collect data at 100 K (using a cryostream).
-
Reasoning: Freezes the thermal motion of the flexible ethyl group on the pyrazole, improving resolution.
-
Phase 3: Structure Solution & Refinement
-
Software: Use SHELXT for structure solution (intrinsic phasing) and SHELXL for least-squares refinement [3].[1]
-
Validation Metric: The Flack Parameter (
) .[2][3]-
(with
): Correct absolute structure. - : Inverted structure (you have the enantiomer).
- : Racemic twin (or wrong space group).
-
(with
Visualization of Workflows
Diagram 1: Crystallization Decision Logic
This workflow illustrates the critical path from the raw sample to a diffraction-quality crystal, emphasizing the necessity of salt formation for this specific pyrrolidine derivative.
Caption: Logic flow for crystallizing flexible amine derivatives. Salt formation is the primary contingency for oily free bases.
Diagram 2: Absolute Configuration Determination
How to interpret the X-ray data to confirm the stereochemistry of the C3-hydroxyl group.
Caption: Interpretation of the Flack Parameter for assigning absolute stereochemistry (
References
-
Cambridge Crystallographic Data Centre (CCDC). Validation of Experimental Crystal Structures. CCDC Guidelines. [Link]
-
Flack, H. D. (1983).[2] "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. [Link]
-
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination."[4] Acta Crystallographica Section A, 71(1), 3-8. [Link]
-
Thompson, A. L., & Watkin, D. J. (2009). "X-ray crystallography of small molecules."[1][5][6] In Encyclopedia of Life Sciences (ELS). Wiley.[7] [Link]
Sources
- 1. psi.ch [psi.ch]
- 2. Flack parameter - Wikipedia [en.wikipedia.org]
- 3. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Head-to-Head Guide: Strategic Selection of Pyrazole Synthesis Routes
Executive Summary
The pyrazole pharmacophore—central to blockbusters like Celecoxib and Rimonabant—presents a classic dilemma in medicinal chemistry: the trade-off between synthetic efficiency and regiochemical precision .
While the classical Knorr synthesis remains the industrial workhorse due to raw material availability, it notoriously fails to control regioselectivity when substrates are unsymmetrical.[1] Modern drug discovery, requiring isomerically pure libraries for SAR (Structure-Activity Relationship) studies, has driven the adoption of 1,3-dipolar cycloadditions and iodine-mediated multicomponent reactions (MCRs).
This guide provides a technical, head-to-head comparison of these three dominant methodologies, supported by experimental protocols and decision-making logic.
Method 1: The Classical Standard (Knorr Condensation)
Best For: Large-scale synthesis of symmetrical pyrazoles or when isomer separation is trivial.
Mechanism & The Regioselectivity Problem
The Knorr synthesis involves the condensation of a 1,3-dicarbonyl with a hydrazine.[1][2][3] The reaction proceeds via a stepwise attack:
-
Nucleophilic Attack: The hydrazine nitrogen attacks the most electrophilic carbonyl.
-
Dehydration/Cyclization: Loss of water and ring closure.
The Failure Point: With unsymmetrical 1,3-diketones (e.g., R1 ≠ R2), the hydrazine can attack either carbonyl.[3] This is governed by a subtle competition between sterics (attacking the less hindered carbon) and electronics (attacking the more positive carbon). In standard solvents (EtOH), this often results in a difficult-to-separate 60:40 mixture of isomers.
Caption: The bifurcation of the Knorr pathway leading to regioisomeric mixtures.
Optimized Protocol: The Fluorinated Solvent Fix
Expert Insight: Recent data suggests that using fluorinated alcohols (TFE or HFIP) can drastically improve regioselectivity by hydrogen-bonding to the carbonyls, enhancing the electronic differentiation between them.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 equiv of unsymmetrical 1,3-diketone in 2,2,2-Trifluoroethanol (TFE) [0.5 M].
-
Addition: Add 1.1 equiv of aryl hydrazine dropwise at 25°C.
-
Monitoring: Stir for 2–4 hours. Critical Checkpoint: Monitor TLC for the disappearance of the diketone.
-
Workup: Evaporate TFE (recyclable). The residue often solidifies.
-
Purification: Recrystallize from EtOH/Water. (Column chromatography is often unnecessary if regioselectivity >95:5).
Method 2: The Precision Tool (1,3-Dipolar Cycloaddition)
Best For: Complex, polysubstituted pyrazoles requiring absolute regiocontrol.
Mechanism & Catalyst Role
Unlike Knorr, this method builds the ring via a [3+2] cycloaddition between a diazo compound (1,3-dipole) and an alkyne (dipolarophile).
-
Thermal: Often yields mixtures.
-
Catalytic (Ru/Cu): Metal catalysis directs the steric approach, locking the regiochemistry. For example, Ru(II) catalysts can enforce the formation of 1,5-disubstituted pyrazoles (analogous to RuAAC for triazoles) by forming a metallacycle intermediate.[4]
Optimized Protocol: Diazo-Alkyne Cycloaddition
Step-by-Step Workflow:
-
Preparation: In a glovebox/inert atmosphere, combine alkyne (1.0 equiv) and diazo compound (1.2 equiv) in Toluene.
-
Catalyst: Add 2 mol% [Cp*RuCl(PPh3)2].
-
Reaction: Heat to 60°C for 12 hours.
-
Quench: Filter through a silica plug to remove the metal catalyst.
-
Validation: 1H NMR should show a distinct lack of the minor isomer peak (typically >98:2 rr).
Method 3: The Green Efficiency (Iodine-Mediated MCR)
Best For: Rapid library generation (High-Throughput Screening) and "One-Pot" synthesis.
Mechanism: Oxidative Cyclization
This method avoids pre-synthesizing the 1,3-diketone. Instead, it couples an aldehyde, a hydrazine, and an active methylene (or alkyne) in one pot. Molecular Iodine (
Caption: The Iodine-mediated cascade allows three bond-forming events in a single vessel.
Optimized Protocol: Metal-Free One-Pot
-
Combine: Mix aldehyde (1 mmol), phenylhydrazine (1 mmol), and ethyl acetoacetate (1 mmol) in EtOH (5 mL).
-
Catalyst: Add 20 mol% molecular
. -
Conditions: Stir at room temperature for 30 mins, then reflux for 2 hours.
-
Workup: Treat with aqueous
(sodium thiosulfate) to quench excess iodine (color change from brown to yellow/clear). -
Isolation: Extract with EtOAc.
Head-to-Head Performance Comparison
The following data aggregates typical performance metrics from recent literature (2020–2025) for unsymmetrical substrates.
| Metric | Method 1: Knorr (Classic) | Method 2: [3+2] Cycloaddition | Method 3: Iodine MCR |
| Regioselectivity (rr) | Low to Moderate (60:40 to 80:20)* | Excellent (>98:2) | High (>90:10) |
| Yield | High (80–95%) | Moderate (60–85%) | Good (75–90%) |
| Atom Economy | Moderate (Loss of | High (100% in ideal cases) | Moderate (Loss of |
| Scalability | Excellent (kg scale) | Low (Safety concerns with Diazo) | Good (g scale) |
| Substrate Tolerance | High (Acids, Bases stable) | Moderate (Steric sensitivity) | High (Aldehyde diversity) |
| Cost | $ (Low) |
*Note: Knorr regioselectivity can be improved to >90:10 using fluorinated solvents, but this increases cost.
Decision Matrix: Which Method Should You Choose?
Use this logic flow to select the optimal route for your specific drug candidate.
Caption: Logic flow for selecting the optimal synthesis strategy.
References
-
Review of Regioselectivity in Knorr Synthesis Yoon, J. Y., et al. (2011).[5] Recent advances in the regioselective synthesis of Pyrazoles. [6][5][7]
-
Fluorinated Alcohols for Regiocontrol Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. [Source: J. Org.[2] Chem via CONICET]([Link])
-
Iodine-Mediated Multicomponent Synthesis Pires, C. S., et al. (2018). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. [Source: Beilstein J. Org.[8][9] Chem.]([Link])
-
Ruthenium Catalyzed Cycloaddition Mechanisms Boren, B. C., et al. (2008).[4] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. (Contextual reference for Ru-catalysis in 1,3-dipoles). [4]
-
General Comparison of Methods BenchChem Technical Guide (2025). A Head-to-Head Comparison of Pyrazole Synthesis Routes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles [beilstein-journals.org]
- 9. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of pyrazole vs. imidazole scaffolds in medicinal chemistry
An In-depth Analysis of Two Privileged Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, pyrazole and imidazole stand out as "privileged scaffolds" due to their frequent appearance in a wide array of biologically active compounds.[1] As structural isomers (C₃H₄N₂), both are five-membered aromatic heterocycles containing two nitrogen atoms.[2] However, the seemingly subtle difference in the placement of these nitrogen atoms—1,2 in pyrazole and 1,3 in imidazole—gives rise to distinct physicochemical and pharmacological profiles. This guide provides a comprehensive comparative analysis to aid researchers, scientists, and drug development professionals in making informed decisions when selecting between these two critical scaffolds.
Part 1: Physicochemical Properties - A Head-to-Head Comparison
The arrangement of nitrogen atoms directly impacts the electronic distribution, aromaticity, and hydrogen bonding capabilities of these heterocycles, which in turn governs their behavior in biological systems.
Basicity and pKa
A key differentiator is their basicity. Imidazole is significantly more basic than pyrazole.[3] The pKa of the conjugate acid of imidazole is approximately 7.1, while that of pyrazole is about 2.5.[4] This difference is attributed to the greater stabilization of the positive charge upon protonation in the imidazolium ion, where the charge is delocalized over two equivalent nitrogen atoms.[5] In the pyrazolium ion, this delocalization is less effective.[5] This disparity in basicity influences their interactions with biological targets and their pharmacokinetic properties.
Tautomerism
Both pyrazole and imidazole can exist as a mixture of two tautomers when unsymmetrically substituted.[4] This is due to the migration of a proton between the two nitrogen atoms. In solution, for instance, 5-methylpyrazole and 3-methylpyrazole can coexist.[4] This tautomerism can have significant implications for drug design, as different tautomers may exhibit different binding affinities and metabolic stabilities.
Lipophilicity and Solubility
Pyrazole is generally more lipophilic than imidazole. The calculated logP (CLogP) for pyrazole is 0.24, whereas for imidazole it is lower, indicating greater water solubility.[6] This difference in lipophilicity can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, the pyrazole ring is sometimes used as a bioisostere for a benzene ring to reduce lipophilicity and improve aqueous solubility.[4][6]
Hydrogen Bonding
Both scaffolds contain a "pyrrole-like" nitrogen that can act as a hydrogen bond donor and a "pyridine-like" nitrogen that can act as a hydrogen bond acceptor.[5] This dual functionality allows them to form multiple interactions with biological targets. Imidazole's ability to form extensive hydrogen bonding networks contributes to its higher boiling point (256 °C) compared to pyrazole (187 °C).[5]
Aromaticity and Stability
Both heterocycles are aromatic, with the "pyrrole-like" nitrogen contributing its lone pair to the aromatic sextet.[2] Computational studies suggest that the imidazole ring is generally more stable than the pyrazole ring.[2][7] This is attributed to the more favorable N-C-N arrangement in imidazole compared to the potentially repulsive N-N bond in pyrazole.[2]
dot graph "Structural_Comparison" { layout=neato; node [shape=plaintext]; "Pyrazole" [pos="0,1.5!"]; "Imidazole" [pos="3,1.5!"]; "Pyrazole_Structure" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=1048&t=l", label="", pos="0,0!"]; "Imidazole_Structure" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=795&t=l", label="", pos="3,0!"]; } caption: "Structural Isomers: Pyrazole (1,2-diazole) and Imidazole (1,3-diazole)"
Part 2: Synthesis of Pyrazole and Imidazole Scaffolds
The synthetic accessibility of these scaffolds is a crucial consideration in drug discovery.
-
Pyrazole Synthesis: A common method for synthesizing pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[8] Another approach is the Vilsmeier-Haack formylation of hydrazones.[2]
-
Imidazole Synthesis: Imidazole derivatives are often synthesized via multicomponent reactions, such as the Debus-Radziszewski synthesis.[2][9] This one-pot reaction efficiently creates 2,4,5-trisubstituted imidazoles from the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2]
Part 3: The Role of Pyrazole and Imidazole in Medicinal Chemistry
Both pyrazole and imidazole are considered "privileged structures" and are found in a wide range of therapeutic agents.[1][2]
Pharmacodynamic Profile: Role as Pharmacophores and Bioisosteres
The choice between a pyrazole and an imidazole scaffold can significantly impact a drug's interaction with its target.
-
Enzyme Inhibition: Both scaffolds are prevalent in enzyme inhibitors. For instance, the pyrazole-containing drug Celecoxib is a selective COX-2 inhibitor, while the imidazole-containing drug Ketoconazole inhibits cytochrome P450 enzymes.[1][10] In some cases, the nitrogen atoms of the heterocycle directly coordinate with metal ions in the active site of metalloenzymes.[11]
-
Receptor Antagonism: Pyrazole and imidazole derivatives have been developed as potent receptor antagonists. Rimonabant , a pyrazole-based compound, is a CB1 cannabinoid receptor antagonist.[12] Bioisosteric replacement of the pyrazole in rimonabant with an imidazole has been explored, leading to compounds with retained biological activity.[12][13]
-
Kinase Inhibition: Many kinase inhibitors incorporate these scaffolds. The pyrazole moiety is a key feature in drugs like Ibrutinib and Ruxolitinib , which are used to treat various cancers.[14][15]
Pharmacokinetic Profile: Metabolic Stability and Beyond
The metabolic stability of a drug is a critical factor in its development. The choice between a pyrazole and an imidazole can influence this property. Pyrazole has been employed as a more metabolically stable bioisostere for phenol.[4]
Part 4: Case Studies - Pyrazole vs. Imidazole in Approved Drugs
A look at marketed drugs highlights the distinct therapeutic niches for each scaffold.
| Feature | Pyrazole | Imidazole |
| Notable Drugs | Celecoxib (Celebrex), Sildenafil (Viagra), Rimonabant, Ibrutinib, Ruxolitinib[1][14][15] | Ketoconazole, Metronidazole, Cimetidine, Clotrimazole, Dacarbazine[1][16][17] |
| Key Therapeutic Areas | Anti-inflammatory, Anticancer, Antimicrobial[1] | Antifungal, Antimicrobial, Anticancer[1][10][16] |
| Mechanism of Action | Diverse, including enzyme inhibition (e.g., COX-2), receptor antagonism, and kinase inhibition.[1] | Broad-ranging, including inhibition of microbial growth and enzyme inhibition.[1] |
Part 5: Experimental Protocols for Comparative Evaluation
To objectively compare novel pyrazole and imidazole analogs, standardized in vitro assays are essential.
Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[18][19]
Protocol:
-
Preparation: Thaw human liver microsomes (HLMs) at 37°C and dilute to 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[20]
-
Incubation: Add the test compound (e.g., 1 µM final concentration) to the HLM suspension.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH cofactor.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[19]
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[18]
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
dot graph "Metabolic_Stability_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "Start" [label="Prepare HLM and\nTest Compound"]; "Incubate" [label="Add NADPH\n(Initiate Reaction)"]; "Sample" [label="Take Aliquots at\nTime Points"]; "Quench" [label="Add Cold Solvent\n(Stop Reaction)"]; "Analyze" [label="LC-MS/MS Analysis"]; "End" [label="Calculate t½\nand CLint"]; "Start" -> "Incubate" -> "Sample" -> "Quench" -> "Analyze" -> "End"; } caption: "Workflow for Metabolic Stability Assay"
Kinase Inhibition Assay
This assay determines the potency of a compound in inhibiting a specific kinase.
Protocol (LanthaScreen® TR-FRET as an example): [21]
-
Kinase Reaction:
-
Prepare a serial dilution of the test compound.
-
Add the kinase and a fluorescently labeled substrate to the wells of a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 1 hour).[21]
-
-
Detection:
-
Stop the kinase reaction by adding EDTA.
-
Add a terbium-labeled antibody that specifically binds to the phosphorylated substrate.
-
-
Measurement:
-
Read the plate on a TR-FRET compatible reader.
-
-
Data Analysis:
-
Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor.[22]
Protocol (Radioligand Competition Assay): [23]
-
Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubation:
-
Incubate the receptor preparation with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
-
Separation: Separate the bound from the unbound radioligand, typically by filtration.[24]
-
Quantification: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis:
-
Determine the IC₅₀ value of the test compound.
-
Calculate the equilibrium dissociation constant (Ki) to determine the compound's affinity for the receptor.
-
Conclusion: Selecting the Right Scaffold
The choice between a pyrazole and an imidazole scaffold is a nuanced decision that depends on the specific therapeutic target and the desired pharmacological profile.
-
Choose Imidazole when:
-
Higher basicity is desired for specific interactions with the target, such as in certain enzyme active sites.
-
Greater water solubility is needed to improve the ADME profile.
-
Robust metal-ligand interactions are required.[3]
-
-
Choose Pyrazole when:
-
Lower basicity is advantageous.
-
Increased lipophilicity is required to enhance membrane permeability.
-
A more metabolically stable scaffold is needed, particularly as a bioisostere for phenol.[4]
-
Ultimately, a thorough understanding of the distinct properties of each scaffold, coupled with empirical testing through the assays outlined above, will guide the rational design of novel and effective therapeutic agents.
References
- Al-Ostoot, F. H., Al-Tamari, M. A., Al-Mulla, A. F. M., & Al-Masoudi, N. A. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules, 28(14), 5488.
- El-Sayed, M. A. A., El-Sawy, E. R., & El-Gaby, M. S. A. (2024). synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Advances, 14(16), 11099-11113.
- Akhtar, M. J., & Siddiqui, A. A. (2026).
- Pandya, K. M., Patel, J. J., Patel, A. H., Patel, N. B., & Desai, P. S. (2021). Substituted Imidazole-Pyrazole Clubbed Scaffolds: Microwave Assisted Synthesis and Examined Their In-vitro Antimicrobial and Antituberculosis Effects. Letters in Organic Chemistry, 18(7), 574-582.
-
Unknown. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]
- Bawazir, W. A., Ain, Q., & Al-Malki, J. S. (2025).
- Lange, J. H. M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 47(20), 4905-4917.
-
ResearchGate. (n.d.). Approved imidazole‐containing drugs under broad pharmacological categories. Retrieved from [Link]
- Sharma, S. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(20), 2011-2035.
-
ResearchGate. (n.d.). Drug molecules containing pyrazole scaffolds. Retrieved from [Link]
- Chaudhry, F., Shahid, W., Al-Rashida, M., et al. (2021). Synthesis of imidazole-pyrazole conjugates bearing aryl spacer and exploring their enzyme inhibition potentials. Bioorganic Chemistry, 108, 104686.
- Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1059-1081.
- Sharma, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2035.
- Zborowski, K. (2019).
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
- Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 757.
-
Brainly. (2023). [FREE] Compare the acidity and basicity of pyrazole and imidazole with pyrrole and pyridine. Retrieved from [Link]
-
Bentham Science. (n.d.). Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity. Retrieved from [Link]
- Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838.
- Ackley, D. C., Rockich, K. T., & Timothy, R. (2004).
- Pandya, K. M., et al. (2021). Substituted Imidazole-Pyrazole Clubbed Scaffolds: Microwave Assisted Synthesis and Examined Their In-vitro Antimicrobial and Antituberculosis Effects. Letters in Organic Chemistry, 18(7), 574-582.
-
Scribd. (n.d.). Imidazole and Pyrazole. Retrieved from [Link]
-
European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(30), 20959-20977.
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Slideshare. (n.d.). Techniques for measuring receptor binding – Its uses.pptx. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
Chalmers ODR. (n.d.). Miniaturization of two high throughput metabolic stability assays in early drug discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Drug Metabolite Stability Assay Protocol in Whole Blood. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]
-
Slideshare. (n.d.). Imidazole pyrazole. Retrieved from [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability. Retrieved from [Link]
- Modha, S., et al. (2018). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. Medicinal Chemistry, 14(7), 715-725.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purkh.com [purkh.com]
- 8. Imidazole pyrazole | PPTX [slideshare.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis of imidazole-pyrazole conjugates bearing aryl spacer and exploring their enzyme inhibition potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jchemrev.com [jchemrev.com]
- 17. mdpi.com [mdpi.com]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. researchgate.net [researchgate.net]
- 21. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - CN [thermofisher.cn]
- 22. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Receptor-Ligand Binding Assays [labome.com]
- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
